Cox-2-IN-20
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-(chloromethyl)-1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O2/c1-18-11(17)10-14-9(6-12)16(15-10)8-4-2-7(13)3-5-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMJCBBPYOQZPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=N1)CCl)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.66 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cox-2-IN-20: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cox-2-IN-20, also identified as Compound 5d, is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This technical guide provides a comprehensive overview of its in vitro mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. The information presented herein is intended to support further research and development of this compound as a potential anti-inflammatory agent.
Core Mechanism of Action: Selective COX-2 Inhibition
This compound exerts its anti-inflammatory effects by selectively binding to and inhibiting the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, inflammation, and fever.[1] Unlike the constitutively expressed COX-1 isoform which is involved in homeostatic functions such as gastric protection, COX-2 is primarily induced at sites of inflammation. By selectively targeting COX-2, this compound is designed to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
The selectivity of this compound for COX-2 over COX-1 is a critical aspect of its pharmacological profile, suggesting a potentially favorable safety profile.
Quantitative In Vitro Data
The in vitro potency and selectivity of this compound have been characterized through various assays. The following table summarizes the key quantitative data available for this compound.
| Assay Target | Cell Line/System | Parameter | Value | Reference |
| Cyclooxygenase-2 (COX-2) | Purified Enzyme | IC50 | 17.9 nM | [1] |
| Cyclooxygenase-1 (COX-1) | Purified Enzyme | IC50 | 19.3 µM | [1] |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | IC50 | 2.87 µM | [1] |
Table 1: In Vitro Activity of this compound
Signaling Pathways
The primary signaling pathway influenced by this compound is the arachidonic acid cascade. By inhibiting COX-2, the compound effectively blocks the synthesis of downstream prostaglandins, thereby mitigating the inflammatory response.
Caption: COX-2 Signaling Pathway and Inhibition by this compound.
In inflammatory conditions, pro-inflammatory stimuli can also lead to the activation of transcription factors such as NF-κB, which in turn upregulate the expression of COX-2 and inducible nitric oxide synthase (iNOS). The ability of this compound to inhibit nitric oxide production in LPS-stimulated macrophages suggests a broader anti-inflammatory profile beyond direct COX-2 enzyme inhibition, potentially impacting upstream regulatory pathways.
Caption: LPS-induced Pro-inflammatory Signaling in Macrophages.
Detailed Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize the activity of this compound.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the inhibitory activity of a test compound against purified COX-1 and COX-2 enzymes.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes (e.g., from Cayman Chemical)
-
Enzyme Immunoassay (EIA) kit (e.g., from Cayman Chemical)
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
-
Assay buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound (this compound) and reference inhibitors in assay buffer.
-
In a 96-well plate, add the assay buffer, purified COX-1 or COX-2 enzyme, and the test compound or reference inhibitor.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Stop the reaction according to the EIA kit manufacturer's instructions.
-
Measure the amount of prostaglandin E2 (PGE2) produced using the EIA kit. The absorbance is read using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for In Vitro COX Inhibition Assay.
Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Cells
This cell-based assay measures the ability of a test compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound)
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (this compound) for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubate the cells for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
To measure nitrite (a stable product of NO), mix the supernatant with the Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Calculate the percentage of NO production inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Workflow for Nitric Oxide Inhibition Assay.
Conclusion
This compound is a highly potent and selective in vitro inhibitor of the COX-2 enzyme. Its ability to also suppress nitric oxide production in stimulated macrophages suggests a robust anti-inflammatory profile. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound. Future studies should aim to elucidate its effects on a broader range of inflammatory mediators and signaling pathways, as well as to evaluate its efficacy and safety in in vivo models of inflammation.
References
The Discovery and Synthesis of Cox-2-IN-20: A Selective COX-2 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide details the discovery, synthesis, and biological evaluation of Cox-2-IN-20, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. The information presented is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and synthesis of novel anti-inflammatory agents.
Introduction: The Role of COX-2 in Inflammation
Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. Two main isoforms of this enzyme have been identified: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the stomach lining and regulating kidney blood flow. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. This distinction has been a cornerstone in the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.
Discovery of this compound (Compound 5d)
This compound, also referred to in the scientific literature as compound 5d, was identified through a targeted drug discovery program aimed at synthesizing novel 1,2,4-triazole-3-carboxylate derivatives as selective COX-2 inhibitors. The design strategy focused on creating molecules that could effectively fit into the active site of the COX-2 enzyme while having a lower affinity for the COX-1 active site, thereby achieving selectivity.
A series of methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates were synthesized and evaluated for their ability to inhibit COX-1 and COX-2.[1] Among the synthesized compounds, this compound emerged as a highly potent and selective inhibitor of COX-2.[1]
Quantitative Biological Data
The biological activity of this compound and its analogs was assessed through a series of in vitro and in vivo assays. The key quantitative data are summarized in the tables below.
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound (5d) | >19300 | 17.9 | 1080 |
| Celecoxib | - | - | - |
| Indomethacin | - | - | - |
| Table 1: In Vitro Cyclooxygenase Inhibition Data.[1] |
| Compound | Dose (mg/kg) | Inhibition of NO production in LPS-induced RAW 264.7 cells (IC₅₀, µM) | In vivo anti-inflammatory effect (% edema inhibition) | Gastric Ulcer Index |
| This compound (5d) | 5 | < 7.0 | Better than Indomethacin | Safer than Indomethacin |
| Indomethacin | 10 | - | - | - |
| Table 2: In Vitro and In Vivo Anti-inflammatory Activity.[1] |
Synthesis Pathway
The synthesis of this compound (compound 5d) was achieved through a two-step reaction sequence starting from nitrilimines.[1] The general synthetic scheme is outlined below.
Caption: Synthetic pathway for this compound.
Experimental Protocol: General Synthesis of 1,2,4-triazole-3-carboxylates (including this compound) [1]
-
Step 1: Amination of Nitrilimines. The appropriate nitrilimine starting material (3a-p) is subjected to an amination reaction. The specific reagents and conditions for this step are detailed in the source publication.[1]
-
Step 2: Heterocyclization. The intermediate from the amination step undergoes a heterocyclization reaction to form the final 1,2,4-triazole-3-carboxylate product. The specific conditions for cyclization to yield this compound (5d) are described in the original research paper.[1]
Note: For detailed, step-by-step protocols, including reagent quantities, reaction times, temperatures, and purification methods, please refer to the experimental section of the primary publication by Li, S. M., et al. (2020) in Bioorganic Chemistry.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.
Caption: Mechanism of action of this compound.
Experimental Workflows
The discovery and evaluation of this compound involved a structured experimental workflow, from initial design to in vivo testing.
Caption: Experimental workflow for this compound.
Experimental Protocols: Key Assays
-
In Vitro COX-1/COX-2 Inhibition Assay: This assay measures the ability of the synthesized compounds to inhibit the activity of purified COX-1 and COX-2 enzymes. The IC₅₀ values are determined to quantify the potency and selectivity of the inhibitors.[1]
-
Nitric Oxide (NO) Inhibition Assay in LPS-induced RAW 264.7 Cells: This cell-based assay assesses the anti-inflammatory potential of the compounds by measuring their ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage-like cells stimulated with lipopolysaccharide (LPS).[1]
-
In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema): This is a standard animal model used to evaluate the in vivo anti-inflammatory efficacy of drug candidates. Edema is induced in the paw of a rodent by injecting carrageenan, and the reduction in swelling upon administration of the test compound is measured over time.[1]
-
Gastric Ulceration Assay: This in vivo study evaluates the gastrointestinal safety of the compounds. Animals are administered the test compound, and the stomach is later examined for the presence and severity of ulcers.[1]
-
Molecular Docking: Computational studies are performed to predict and analyze the binding mode of the inhibitor within the active site of the COX-2 enzyme, providing insights into the structural basis of its activity and selectivity.[1]
Conclusion
This compound (compound 5d) represents a significant development in the search for novel, selective COX-2 inhibitors. Its potent in vitro and in vivo anti-inflammatory activity, coupled with a favorable gastric safety profile compared to traditional NSAIDs, makes it a promising lead compound for further preclinical and clinical development. The synthesis pathway and structure-activity relationship data presented in the original research provide a valuable foundation for the design of next-generation anti-inflammatory agents.
References
The Biological Role of Cox-2-IN-20 in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cox-2-IN-20, also identified as compound 5d in primary literature, is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor with demonstrated anti-inflammatory properties. This technical guide provides an in-depth overview of its biological role in inflammation, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. The information presented is intended to inform researchers, scientists, and professionals in the field of drug development about the preclinical profile of this compound.
Introduction to COX-2 and Inflammation
Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (PGs).[1][2] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastrointestinal mucosa and maintaining platelet function.[1] In contrast, the expression of COX-2 is induced by pro-inflammatory stimuli, such as cytokines and endotoxins, at sites of inflammation.[1][2] The prostaglandins produced by COX-2 contribute significantly to the cardinal signs of inflammation: pain, swelling, heat, and redness. Therefore, selective inhibition of COX-2 is a well-established therapeutic strategy for treating inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2][3]
This compound: A Selective COX-2 Inhibitor
This compound is a novel, orally active compound belonging to the 1,2,4-triazole-3-carboxylate class of molecules.[4] It has been specifically designed and synthesized as a selective inhibitor of the COX-2 enzyme.[4]
Quantitative Data on the Biological Activity of this compound
The following tables summarize the key quantitative data regarding the inhibitory potency, selectivity, and anti-inflammatory efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against COX Isoforms [4][5]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| This compound (5d) | 19.3 | 17.9 | 1080 |
| Celecoxib | 14.8 | 50 | 296 |
| Indomethacin | Not specified | Not specified | Not specified |
IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency. Selectivity Index: A higher ratio indicates greater selectivity for COX-2 over COX-1.
Table 2: In Vitro Anti-inflammatory Activity of this compound [4]
| Compound | Inhibition of NO Production in LPS-induced RAW 264.7 cells (IC50) |
| This compound (5d) | < 7.0 µM |
| Celecoxib | > 10 µM |
| Indomethacin | > 10 µM |
NO: Nitric Oxide, a pro-inflammatory mediator.
Table 3: In Vivo Anti-inflammatory Activity of this compound [4]
| Compound | Dose | Paw Edema Inhibition (%) in Carrageenan-Induced Rat Paw Edema Model |
| This compound (5d) | 5 mg/kg | Reported as exhibiting better anti-inflammation than Indomethacin |
| Indomethacin | 10 mg/kg | Standard reference |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively binding to and inhibiting the COX-2 enzyme. This prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on standard laboratory procedures and the information available from the primary literature.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of this compound for the COX isoforms.
Protocol Steps:
-
Recombinant human COX-1 and COX-2 enzymes are prepared in a suitable buffer.
-
The enzymes are pre-incubated with various concentrations of this compound or a vehicle control for 15 minutes at 25°C.
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction mixture is incubated for 2 minutes at 37°C.
-
The reaction is terminated by the addition of 1 M HCl.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.
-
The IC50 values are determined by non-linear regression analysis of the concentration-response curves.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.[6]
Protocol Steps:
-
Male Sprague-Dawley rats are acclimatized and fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The rats are randomly divided into groups and orally administered with this compound (5 mg/kg), a positive control (Indomethacin, 10 mg/kg), or the vehicle.
-
One hour after drug administration, acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
The paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
The increase in paw volume (edema) is calculated as the difference between the initial and subsequent measurements.
-
The percentage of inhibition of paw edema by the test compound is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in cultured macrophages.[7]
Protocol Steps:
-
RAW 264.7 murine macrophage cells are seeded in a 96-well plate and allowed to adhere for 24 hours.
-
The cells are then pre-treated with various concentrations of this compound for 1 hour.
-
Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
After the incubation period, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable metabolite of NO) in the supernatant is determined using the Griess assay. This involves mixing the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
The absorbance of the resulting colored azo compound is measured at 540 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
-
The percentage of NO inhibition is calculated for each concentration of this compound, and the IC50 value is determined.
Conclusion
This compound is a highly potent and selective COX-2 inhibitor with promising in vitro and in vivo anti-inflammatory activity. Its high selectivity for COX-2 over COX-1 suggests a favorable gastrointestinal safety profile. The data presented in this technical guide provides a solid foundation for further preclinical and clinical investigation of this compound as a potential therapeutic agent for the treatment of inflammatory disorders.
References
- 1. gpnotebook.com [gpnotebook.com]
- 2. researchgate.net [researchgate.net]
- 3. COX-1 and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents: Design, synthesis, biological evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distribution and regulation of cyclooxygenase-2 in carrageenan-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity Screening of Novel COX-2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a representative framework for the initial toxicity screening of a novel Cyclooxygenase-2 (COX-2) inhibitor, referred to herein as Cox-2-IN-20. Due to the absence of publicly available data for a compound with this specific designation, the following guide synthesizes established methodologies and presents illustrative data based on the known profiles of other selective COX-2 inhibitors.
Introduction
Cyclooxygenase-2 (COX-2) is a well-validated therapeutic target for the management of pain and inflammation.[1][2] The development of selective COX-2 inhibitors aimed to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 isoforms.[3][4] However, the clinical use of some selective COX-2 inhibitors has been linked to cardiovascular adverse events, underscoring the critical need for comprehensive preclinical toxicity screening.[5][6] This guide outlines a strategic approach to the initial toxicity assessment of a novel COX-2 inhibitor, this compound, focusing on key in vitro and in vivo assays to evaluate its preliminary safety profile.
Core In Vitro Toxicity Assays
A battery of in vitro assays is essential for the early identification of potential liabilities of a new chemical entity. These assays provide crucial data on cytotoxicity, genotoxicity, and mechanism-based toxicity.
Cytotoxicity Assessment
The initial evaluation of cytotoxicity is fundamental to understanding the concentration at which a compound elicits cellular damage.
Table 1: Representative In Vitro Cytotoxicity Data for a Novel COX-2 Inhibitor
| Cell Line | Assay Type | Endpoint | IC50 (µM) |
| HT-29 (COX-2 positive human colon cancer) | MTT | Cell Viability | > 100 |
| MDA-MB-231 (COX-2 positive human breast cancer) | MTT | Cell Viability | > 100 |
| Hela (COX-2 positive human cervical cancer) | MTT | Cell Viability | 85 |
| A-2780-s (COX-2 negative human ovarian cancer) | MTT | Cell Viability | > 100 |
| Primary Human Hepatocytes | LDH Release | Membrane Integrity | > 100 |
| Primary Human Renal Proximal Tubule Cells | AlamarBlue | Cell Viability | > 100 |
Note: The data presented are hypothetical and for illustrative purposes.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Lyse the cells and solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Genotoxicity Assessment
Genotoxicity assays are crucial to assess the potential of a compound to induce genetic mutations or chromosomal damage.
Table 2: Representative In Vitro Genotoxicity Data for a Novel COX-2 Inhibitor
| Assay Type | Test System | Concentration Range (µM) | Result |
| Ames Test | Salmonella typhimurium (strains TA98, TA100, TA1535, TA1537) with and without S9 activation | 1 - 5000 | Negative |
| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | 1 - 100 | Negative |
| Mouse Lymphoma Assay (MLA) | L5178Y mouse lymphoma cells | 1 - 100 | Negative |
Note: The data presented are hypothetical and for illustrative purposes.
-
Cell Culture: Culture human peripheral blood lymphocytes and stimulate with a mitogen (e.g., phytohemagglutinin).
-
Compound Exposure: Treat the cells with at least three concentrations of this compound, a vehicle control, and a positive control (e.g., mitomycin C) for a defined period.
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, leading to the accumulation of binucleated cells.
-
Harvest and Staining: Harvest the cells, fix, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.
-
Data Evaluation: Assess for a concentration-dependent, statistically significant increase in micronucleus frequency.
In Vivo Acute Toxicity Study
An acute toxicity study in a relevant animal model provides initial information on the potential in vivo toxicity and helps in dose selection for subsequent studies.
Table 3: Representative Acute Oral Toxicity Data in Rodents for a Novel COX-2 Inhibitor
| Species | Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs |
| Rat | 100 | 5 M, 5 F | 0/10 | No observable adverse effects |
| Rat | 500 | 5 M, 5 F | 0/10 | No observable adverse effects |
| Rat | 2000 | 5 M, 5 F | 0/10 | Piloerection, transient lethargy |
Note: The data presented are hypothetical and for illustrative purposes.
-
Animal Model: Use a single sex of a standard rodent strain (e.g., Wistar rats).
-
Dosing: Administer a single oral dose of this compound to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.
-
LD50 Estimation: Continue the procedure until the criteria for stopping are met, and then estimate the LD50 using appropriate statistical methods.
-
Necropsy: Conduct a gross necropsy on all animals at the end of the study.
Mechanism-Based Toxicity Assessment
Understanding the mechanism of action of this compound is crucial for predicting potential on-target and off-target toxicities.
COX-1/COX-2 Selectivity
The selectivity of the inhibitor for COX-2 over COX-1 is a key determinant of its gastrointestinal safety profile.
Table 4: Representative COX Isoform Selectivity Data for a Novel COX-2 Inhibitor
| Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Human Whole Blood Assay[7] | > 100 | 0.2 | > 500 |
| Purified Enzyme Assay | 50 | 0.1 | 500 |
Note: The data presented are hypothetical and for illustrative purposes.
-
Blood Collection: Collect fresh human blood from healthy volunteers into heparinized tubes.
-
COX-1 Activity (Thromboxane B2 production): Aliquot whole blood and allow it to clot for 1 hour at 37°C to induce platelet aggregation and subsequent thromboxane B2 (TXB2) production.
-
COX-2 Activity (Prostaglandin E2 production): Aliquot whole blood and stimulate with lipopolysaccharide (LPS) for 24 hours at 37°C to induce COX-2 expression and subsequent prostaglandin E2 (PGE2) production.
-
Inhibitor Treatment: Pre-incubate blood samples with various concentrations of this compound before stimulation (for COX-2) or clotting (for COX-1).
-
Eicosanoid Measurement: Centrifuge the samples and measure the levels of TXB2 and PGE2 in the serum/plasma using validated ELISA kits.
-
IC50 Calculation: Determine the IC50 values for the inhibition of both isoforms.
Signaling Pathways and Experimental Workflows
Visualizing the relevant biological pathways and experimental procedures is essential for a clear understanding of the toxicity screening process.
Caption: Simplified COX-2 signaling pathway in inflammation.
Caption: High-level workflow for in vitro toxicity screening.
Summary and Future Directions
The initial toxicity screening of a novel COX-2 inhibitor, such as the illustrative this compound, is a multi-faceted process that requires a systematic evaluation of its potential cytotoxic, genotoxic, and mechanism-based liabilities. The data generated from these preliminary studies are instrumental in guiding lead optimization, informing dose selection for further non-clinical safety studies, and ultimately predicting the potential clinical safety profile of the compound. A favorable outcome from this initial screen, characterized by low cytotoxicity, no genotoxic potential, and high selectivity for COX-2, would provide a strong rationale for advancing the compound into more comprehensive preclinical development. Future studies should include repeat-dose toxicity studies in two species, safety pharmacology assessments, and developmental and reproductive toxicology studies to build a complete safety profile prior to first-in-human trials.
References
- 1. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of COX-2 Inhibitors in the Clinical Management of Arthritis: Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiovascular and gastrointestinal toxicity of selective cyclo-oxygenase-2 inhibitors in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibition of Prostaglandin E2 Synthesis by Cox-2-IN-20: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cox-2-IN-20, a potent and selective inhibitor of cyclooxygenase-2 (COX-2), and its role in the inhibition of prostaglandin E2 (PGE2) synthesis. This document details the compound's mechanism of action, presents its quantitative inhibitory data, outlines relevant experimental protocols, and visualizes the core biological and experimental processes.
Introduction: COX-2 and Prostaglandin E2 Synthesis
Cyclooxygenase (COX) is the rate-limiting enzyme responsible for converting arachidonic acid into prostanoids, a class of lipid mediators that includes prostaglandins.[1] Two primary isoforms of this enzyme exist: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for physiological "housekeeping" functions, such as maintaining the integrity of the gastrointestinal lining.[2] In contrast, the COX-2 isoform is typically undetectable in most tissues but is rapidly induced by pro-inflammatory stimuli, growth factors, and other pathological signals.[2][3]
The upregulation of COX-2 leads to a significant increase in the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[4] The COX-2/PGE2 signaling pathway is implicated in a wide range of diseases, from arthritis to various forms of cancer.[4] Consequently, the development of selective COX-2 inhibitors, which can block pathological PGE2 production without affecting the homeostatic functions of COX-1, is a major goal in therapeutic drug development.[5]
This compound (also identified as compound 5d in seminal research) is a novel 1,2,4-triazole derivative designed as a potent and highly selective COX-2 inhibitor.[4][6] Its targeted action effectively suppresses the synthesis of PGE2, positioning it as a compound of significant interest for anti-inflammatory therapies.
Mechanism of Action and Signaling Pathway
The synthesis of PGE2 begins when cellular stimuli activate phospholipase A2, which releases arachidonic acid from the cell membrane's phospholipid bilayer. The COX-2 enzyme then catalyzes the conversion of arachidonic acid into the unstable intermediate, prostaglandin H2 (PGH2). Finally, microsomal prostaglandin E synthase-1 (mPGES-1) converts PGH2 into the bioactive PGE2.[7]
This compound exerts its inhibitory effect by selectively binding to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to PGH2. This targeted blockade is the critical step that halts the downstream synthesis of PGE2, thereby mitigating the inflammatory cascade. The structural differences between the active sites of COX-1 and COX-2, notably a larger, more accessible channel in COX-2, allow for the selective binding of inhibitors like this compound.[8]
Quantitative Inhibitory Data
The efficacy of a COX inhibitor is determined by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. Critically, the ratio of IC50 values for COX-1 versus COX-2 defines the inhibitor's selectivity. A higher selectivity index (SI) indicates a more favorable safety profile, with less potential for gastrointestinal side effects associated with COX-1 inhibition.
This compound demonstrates high potency and selectivity for the COX-2 enzyme, surpassing the selectivity of the well-established inhibitor, Celecoxib.[4]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) [COX-1/COX-2] |
| This compound (5d) | 19.3 [4] | 0.018 [4] | ~1072 |
| Celecoxib | 14.8[4] | 0.05[4] | ~296 |
| Indomethacin | 0.01[6] | 0.01[6] | 1 |
Table 1: Comparison of in vitro IC50 values and selectivity indices for this compound and reference COX inhibitors. A higher SI value denotes greater selectivity for COX-2.
Experimental Protocols
The following sections detail generalized methodologies for assessing the inhibition of PGE2 synthesis by compounds such as this compound.
In Vitro Fluorometric COX-1/COX-2 Inhibition Assay
This assay quantifies the potency and selectivity of an inhibitor using purified enzymes. It is based on the fluorometric detection of Prostaglandin G2, the initial product generated by COX activity.[3][9]
Materials:
-
Human recombinant COX-2 enzyme[10]
-
Ovine COX-1 enzyme[10]
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[10]
-
COX Probe (fluorometric)[9]
-
Heme cofactor[10]
-
Arachidonic Acid (substrate)[10]
-
Test Inhibitor (this compound) and Reference Inhibitor (e.g., Celecoxib) dissolved in DMSO
-
96-well microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of COX-1 and COX-2 enzymes, COX probe, and cofactor in chilled COX Assay Buffer. Prepare a series of dilutions of the test and reference inhibitors.
-
Reaction Setup: To respective wells of a 96-well plate, add 80 µL of the Reaction Mix containing Assay Buffer, COX Probe, and Heme.
-
Add Inhibitor: Add 10 µL of the diluted test inhibitor, reference inhibitor, or vehicle (DMSO) to the appropriate wells.
-
Add Enzyme: Add 10 µL of either the COX-1 or COX-2 enzyme solution to the wells. Incubate for 10-15 minutes at 25°C, protected from light.
-
Initiate Reaction: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid substrate solution to all wells simultaneously using a multichannel pipette.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity in kinetic mode for 5-10 minutes at 25°C.
-
Data Analysis: Calculate the rate of reaction (slope) from the linear portion of the kinetic curve. The percent inhibition is calculated relative to the vehicle control. Plot percent inhibition against inhibitor concentration and use non-linear regression to determine the IC50 value for each enzyme.
Cell-Based PGE2 Synthesis Inhibition Assay
This assay measures the ability of an inhibitor to block PGE2 production in a cellular context, typically using macrophages stimulated to express COX-2.[11][12]
Materials:
-
RAW 264.7 murine macrophage cell line[11]
-
DMEM cell culture medium with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli[12]
-
Test Inhibitor (this compound)
-
MTT reagent for cell viability assessment
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Remove the medium and replace it with fresh serum-free medium containing various concentrations of this compound or vehicle (DMSO <0.1%). Incubate for 2 hours.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and carefully collect the cell culture supernatant for PGE2 analysis.
-
Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed inhibition is not due to cytotoxicity.
-
PGE2 Quantification: Measure the concentration of PGE2 in the collected supernatants using a competitive EIA kit according to the manufacturer's protocol.[2][13] The absorbance is read at 405 nm, and the intensity is inversely proportional to the PGE2 concentration.
-
Data Analysis: Calculate the PGE2 concentration from a standard curve. Determine the percent inhibition of PGE2 synthesis for each inhibitor concentration relative to the LPS-stimulated vehicle control. Calculate the IC50 value using non-linear regression.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the cell-based assay for determining the inhibitory effect of this compound on PGE2 synthesis.
References
- 1. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 2. abcam.com [abcam.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents: Design, synthesis, biological evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of PGE2 and cAMP concentrations [bio-protocol.org]
- 9. assaygenie.com [assaygenie.com]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e-jar.org [e-jar.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Cox-2-IN-20 In Vitro Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. Consequently, selective inhibition of COX-2 is a major therapeutic strategy for the treatment of inflammatory disorders. Cox-2-IN-20 is a selective and orally active COX-2 inhibitor. This document provides a detailed protocol for conducting an in vitro enzyme inhibition assay to determine the potency of this compound against human recombinant COX-2.
Principle of the Assay
The in vitro COX-2 enzyme inhibition assay is designed to measure the extent to which a compound, in this case, this compound, can block the enzymatic activity of COX-2. The assay typically utilizes a purified, active form of the human recombinant COX-2 enzyme. The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid. The activity of the COX-2 enzyme is then determined by measuring the production of one of its downstream products, such as prostaglandin E2 (PGE2) or by monitoring the consumption of a co-substrate using a colorimetric or fluorometric detection method. The inhibitory effect of this compound is quantified by comparing the enzyme's activity in the presence of the inhibitor to its activity in the absence of the inhibitor. This allows for the determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50).
Quantitative Data for this compound
The following table summarizes the known inhibitory activity of this compound against the COX-2 enzyme. This data is essential for designing appropriate dilution series in the experimental protocol and for comparing newly generated results.
| Compound | Target | IC50 |
| This compound | Human Recombinant COX-2 | 17.9 nM[1] |
Note: The IC50 value is a measure of the concentration of an inhibitor that is required for 50% inhibition of the enzyme's activity in vitro.
COX-2 Signaling Pathway
The following diagram illustrates the central role of COX-2 in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins.
Caption: The COX-2 signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins and the inhibitory action of this compound.
Experimental Protocol: this compound In Vitro Enzyme Inhibition Assay
This protocol is based on a fluorometric detection method, which is a common and sensitive approach for measuring COX-2 activity.
Materials and Reagents
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (Cofactor)
-
Arachidonic Acid (Substrate)
-
Fluorometric Probe (e.g., ADHP)
-
This compound
-
Reference COX-2 Inhibitor (e.g., Celecoxib)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplates
-
Microplate reader with fluorescence capabilities (Excitation/Emission appropriate for the chosen probe)
-
Multichannel pipette
-
Incubator set to 37°C
Preparation of Reagents
-
COX Assay Buffer: Prepare according to the manufacturer's instructions or as a 100 mM Tris-HCl solution, pH 8.0.
-
Human Recombinant COX-2 Enzyme: Reconstitute the lyophilized enzyme in the appropriate buffer as recommended by the supplier. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. On the day of the experiment, thaw an aliquot on ice.
-
Heme: Prepare a stock solution in DMSO and dilute to the final working concentration in COX Assay Buffer.
-
Arachidonic Acid: Prepare a stock solution in ethanol. On the day of the experiment, prepare a working solution by diluting the stock in COX Assay Buffer.
-
Fluorometric Probe: Prepare a stock solution in DMSO and dilute to the final working concentration in COX Assay Buffer.
-
This compound Stock Solution:
-
Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.
-
This compound Dilution Series: Prepare a serial dilution of the this compound stock solution in COX Assay Buffer to achieve a range of concentrations for testing. Given the known IC50 of 17.9 nM, a suggested starting range for the final assay concentrations would be from 0.1 nM to 1 µM.
-
Reference Inhibitor Dilution Series: Prepare a similar dilution series for the reference inhibitor (e.g., Celecoxib).
Experimental Workflow
The following diagram outlines the key steps of the in vitro COX-2 inhibition assay.
Caption: A step-by-step workflow for the this compound in vitro enzyme inhibition assay.
Assay Procedure
-
Plate Setup:
-
Add the appropriate volume of COX Assay Buffer to all wells of a 96-well black microplate.
-
Blank wells: Contain all reagents except the enzyme.
-
Vehicle Control (100% activity) wells: Contain all reagents and the same concentration of DMSO as the inhibitor wells.
-
Inhibitor wells: Contain all reagents and the desired concentrations of this compound or the reference inhibitor.
-
-
Addition of Reagents:
-
Add Heme and the fluorometric probe to all wells.
-
Add the serially diluted this compound, reference inhibitor, or vehicle (DMSO) to the appropriate wells.
-
-
Pre-incubation with Inhibitor:
-
Mix the plate gently and pre-incubate for approximately 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Addition of Enzyme:
-
Add the diluted human recombinant COX-2 enzyme to all wells except the blank wells.
-
-
Pre-incubation with Enzyme:
-
Mix the plate gently and pre-incubate for approximately 10 minutes at 37°C.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the arachidonic acid working solution to all wells.
-
-
Incubation:
-
Immediately after adding the substrate, mix the plate and incubate at 37°C for 10-20 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorometric probe.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence reading of the blank wells from the readings of all other wells.
-
Percentage of Inhibition Calculation: Calculate the percentage of inhibition for each concentration of this compound using the following formula:
-
IC50 Determination: Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of this compound.
Conclusion
This document provides a comprehensive guide for the in vitro evaluation of this compound's inhibitory activity against the COX-2 enzyme. Adherence to this protocol will enable researchers to obtain reliable and reproducible data on the potency of this compound, which is a critical step in the drug discovery and development process for novel anti-inflammatory agents. The provided quantitative data, signaling pathway diagram, and experimental workflow are intended to facilitate a thorough understanding and successful execution of this assay.
References
Application Notes and Protocols for Cox-2-IN-20 in Neuroinflammatory Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis and progression of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. Cyclooxygenase-2 (COX-2), an inducible enzyme, plays a pivotal, albeit complex, role in mediating the inflammatory cascade within the central nervous system (CNS).[1][2] Upregulated in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like TNF-α and IL-1β, COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, most notably prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[3][4]
While COX-2 is a well-established target for anti-inflammatory drugs, its role in the brain is nuanced. It is constitutively expressed in neurons and contributes to essential physiological functions, including synaptic plasticity and memory consolidation.[1] The effects of COX-2 inhibition in neuroinflammation can be context-dependent; in some models of neurodegeneration, inhibition is neuroprotective, while in others, it may exacerbate the inflammatory response.[5] This highlights the need for careful characterization of selective COX-2 inhibitors in relevant neuroinflammatory models.
Cox-2-IN-20 is a potent and selective inhibitor of the COX-2 enzyme. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate neuroinflammatory pathways, offering detailed protocols for both in vitro and in vivo experimental models.
This compound: Chemical Properties and In Vitro Activity
This compound is an orally active and selective COX-2 inhibitor. Its selectivity for COX-2 over COX-1 minimizes the gastrointestinal side effects commonly associated with non-selective NSAIDs.
| Property | Value | Reference |
| IUPAC Name | methyl 5-(chloromethyl)-1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate | [6] |
| Molecular Formula | C₁₁H₉ClFN₃O₂ | [6] |
| Molecular Weight | 269.66 g/mol | [6] |
| CAS Number | 2529451-43-0 | [6] |
| COX-2 IC₅₀ | 17.9 nM | MedChemExpress Datasheet |
| COX-1 IC₅₀ | 19.3 µM | MedChemExpress Datasheet |
| NO Inhibition IC₅₀ | 2.87 µM (in LPS-induced RAW 264.7 cells) | MedChemExpress Datasheet |
COX-2 Signaling Pathway in Neuroinflammation
The following diagram illustrates the central role of COX-2 in the neuroinflammatory cascade, a key pathway for investigation using this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Neuroinflammation Assay Services - Creative Biolabs [neuros.creative-biolabs.com]
- 3. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of natural compounds on LPS-induced inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib Inhibits Prion Protein 90-231-Mediated Pro-inflammatory Responses in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C11H9ClFN3O2 | CID 164517067 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring COX-2-IN-20 Activity in Cell-Based Assays
Introduction
Cyclooxygenase-2 (COX-2) is an enzyme that is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, cytokines, and growth factors.[1][2][3] It plays a critical role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins, particularly Prostaglandin E2 (PGE2), which are key mediators of pain, fever, and inflammation.[4][5][6] Due to its central role in inflammation, COX-2 is a major target for the development of anti-inflammatory drugs. Selective COX-2 inhibitors are designed to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoform.[4][6][7]
COX-2-IN-20 is a potent and selective inhibitor of COX-2. Characterizing its activity and mechanism of action within a cellular context is crucial for its development as a therapeutic agent. These application notes provide detailed protocols for three key cell-based assays to quantify the inhibitory effects of this compound on the activity, expression, and transcriptional regulation of COX-2.
COX-2 Signaling Pathway
The following diagram illustrates the canonical COX-2 signaling pathway. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades (e.g., NF-κB) that lead to the transcription and translation of the COX-2 enzyme. COX-2 then converts arachidonic acid into Prostaglandin H2 (PGH2), which is further metabolized to various pro-inflammatory prostaglandins, including PGE2.
Caption: The COX-2 signaling pathway from inflammatory stimulus to prostaglandin synthesis.
Application Note 1: Quantifying COX-2 Activity via PGE2 Immunoassay
Principle: The most direct method to assess the functional inhibition of COX-2 by this compound is to measure the production of its enzymatic product, PGE2. In this assay, cells capable of expressing COX-2 are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce enzyme expression. The cells are then treated with varying concentrations of this compound. The amount of PGE2 released into the cell culture supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). A decrease in PGE2 levels in the presence of the inhibitor is indicative of its potency.
Caption: Experimental workflow for the PGE2 inhibition assay.
Experimental Protocol:
-
Cell Culture:
-
Seed RAW 264.7 murine macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well in DMEM supplemented with 10% FBS.
-
Allow cells to adhere by incubating for 18-24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Cell Treatment:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration is ≤0.1% in all wells.
-
Aspirate the old medium and replace it with fresh, serum-free DMEM.
-
Pre-treat cells with the various concentrations of this compound for 1 hour. Include a "vehicle control" (DMSO only) and an "unstimulated control" (no LPS, no inhibitor).
-
Induce COX-2 expression by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C.
-
-
PGE2 Quantification (Competitive ELISA):
-
Carefully collect the cell culture supernatant from each well. If necessary, centrifuge to pellet any detached cells and use the clear supernatant.
-
Perform the PGE2 ELISA according to the manufacturer's instructions (e.g., kits from Abcam, RayBiotech, or Sigma-Aldrich).[8][9]
-
Briefly, the protocol involves adding samples/standards to a microplate pre-coated with an antibody, followed by the addition of a fixed amount of HRP-conjugated PGE2. The plate is incubated, washed, and a substrate solution is added. The reaction is stopped, and the absorbance is read at 450 nm.[8] The color intensity is inversely proportional to the amount of PGE2 in the sample.[10]
-
-
Data Analysis:
-
Generate a standard curve using the known PGE2 standards.
-
Calculate the concentration of PGE2 in each sample by interpolating from the standard curve.
-
Normalize the data by setting the PGE2 concentration in the vehicle-treated, LPS-stimulated wells to 100% activity.
-
Plot the percent inhibition against the log concentration of this compound and use non-linear regression to calculate the IC50 value.
-
Data Presentation:
| This compound (nM) | PGE2 (pg/mL) | % Inhibition |
| 0 (Vehicle) | 2500.0 | 0 |
| 1 | 2250.0 | 10 |
| 10 | 1500.0 | 40 |
| 25 | 1275.0 | 49 |
| 50 | 800.0 | 68 |
| 100 | 450.0 | 82 |
| 1000 | 150.0 | 94 |
| IC50 (nM) | ~26 |
Application Note 2: Assessing Effects on COX-2 Protein Expression via Western Blot
Principle: It is essential to verify that this compound inhibits the enzyme's activity rather than suppressing its expression. Western blotting is used to measure the levels of COX-2 protein in cell lysates after treatment. This ensures that the observed decrease in PGE2 is a direct result of enzymatic inhibition. A loading control protein (e.g., β-actin or GAPDH) is used to normalize the data and ensure equal protein loading between samples.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 3. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
- 9. abcam.com [abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Dissolution of Cox-2-IN-20
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cox-2-IN-20 is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The therapeutic potential of selective COX-2 inhibitors is vast, encompassing anti-inflammatory, analgesic, and potential anti-cancer applications. A critical step in the preclinical evaluation of this compound is the development of a suitable formulation for in vivo studies to ensure consistent and reproducible bioavailability. Like many selective COX-2 inhibitors, this compound is a lipophilic molecule with poor aqueous solubility, which presents a significant challenge for systemic administration.
These application notes provide a comprehensive guide to dissolving this compound for in vivo research, drawing upon established methodologies for formulating poorly water-soluble compounds. The following sections detail the known physicochemical properties of this compound, recommend solvent systems, and provide step-by-step protocols for solubility testing and vehicle preparation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is fundamental to selecting an appropriate solvent and developing a successful formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClFN₃O₂ | PubChem |
| Molecular Weight | 269.66 g/mol | PubChem |
| Predicted LogP | 2.4 | PubChem |
| Aqueous Solubility | Predicted to be low | General knowledge on COX-2 inhibitors |
Recommended Solvents and Vehicle Formulations
Given the lipophilic nature of this compound, a single solvent system based on aqueous solutions is unlikely to be effective. The use of organic solvents, co-solvents, and other excipients is necessary to achieve a concentration suitable for in vivo administration.
3.1. Single Solvents (for initial stock solutions)
-
Dimethyl sulfoxide (DMSO): A powerful and commonly used solvent for dissolving a wide range of organic compounds. Due to potential toxicity, the final concentration of DMSO in the administered vehicle should be minimized, typically below 10% and ideally under 5%.
-
Ethanol: A biocompatible solvent that can be used to dissolve many lipophilic compounds. It is often used in combination with other vehicles.
-
Polyethylene glycol 400 (PEG 400): A water-miscible and low-toxicity polymer that is an excellent solubilizing agent for poorly water-soluble drugs.
3.2. Co-Solvent Systems and Vehicles for In Vivo Administration
For systemic administration in animal models, a multi-component vehicle is often required to maintain the solubility and stability of the compound while ensuring biocompatibility. The following are recommended starting points for vehicle development:
-
DMSO/PEG 400/Saline: A common ternary system. A typical ratio would be 5-10% DMSO, 30-40% PEG 400, and the remainder saline or water for injection.
-
DMSO/Cremophor EL/Saline: Cremophor EL is a non-ionic surfactant used to solubilize lipophilic drugs. A typical formulation might consist of 5% DMSO, 5-10% Cremophor EL, and the rest saline.
-
Ethanol/PEG 400/Saline: For compounds with sufficient solubility in ethanol, this can be an alternative to DMSO-based vehicles.
Important Consideration: The final formulation should be a clear, homogenous solution. The presence of any precipitate indicates that the compound is not fully dissolved, and the formulation is unsuitable for administration. It is crucial to perform a small-scale pilot formulation to ensure the compound remains in solution at the desired concentration and upon dilution with the final aqueous component.
Experimental Protocols
4.1. Protocol for Solubility Assessment of this compound
This protocol outlines a method to determine the approximate solubility of this compound in various solvents, which is a critical first step in developing a suitable formulation.
Materials:
-
This compound powder
-
Selection of solvents: DMSO, Ethanol, PEG 400
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC
Method:
-
Prepare Saturated Solutions: Add an excess amount of this compound powder to a small volume (e.g., 1 mL) of each selected solvent in separate microcentrifuge tubes.
-
Equilibrate: Tightly cap the tubes and vortex vigorously for 2 minutes. Place the tubes on a rotator or shaker at room temperature for 24 hours to ensure equilibrium is reached.
-
Separate Undissolved Compound: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Quantify Solubilized Compound: Carefully collect a known volume of the supernatant. Analyze the concentration of this compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry (if a chromophore is present and a standard curve is established) or HPLC.
-
Calculate Solubility: Express the solubility in mg/mL or mM.
4.2. Protocol for Preparation of a Vehicle for In Vivo Administration (Example: 10% DMSO, 40% PEG 400, 50% Saline)
This protocol provides a step-by-step guide for preparing a common vehicle for the administration of lipophilic compounds like this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer
-
Warming bath (optional)
Method:
-
Calculate Required Amounts: Determine the total volume of the final formulation needed and the desired final concentration of this compound. Calculate the mass of this compound and the volume of each vehicle component required.
-
Initial Dissolution: Weigh the calculated amount of this compound and place it in a sterile conical tube. Add the required volume of DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may aid in dissolution, but care should be taken to avoid degradation of the compound.
-
Add Co-Solvent: To the solution from step 2, add the required volume of PEG 400. Vortex until the solution is homogenous.
-
Final Dilution: Slowly add the sterile saline to the mixture while vortexing. It is crucial to add the aqueous component last and gradually to prevent precipitation of the compound.
-
Final Inspection: The final formulation should be a clear, particle-free solution. If any cloudiness or precipitate is observed, the formulation is not suitable for in vivo use, and the solvent ratios may need to be adjusted.
-
Storage: Store the final formulation appropriately, protected from light and at a suitable temperature, as determined by the stability of this compound.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the COX-2 signaling pathway and a general experimental workflow for preparing this compound for in vivo studies.
Caption: The COX-2 signaling pathway, illustrating the inhibition by this compound.
Caption: A general workflow for the preparation of this compound for in vivo studies.
Application Notes and Protocols for Celecoxib, a COX-2 Inhibitor, in Animal Models of Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory cascade and the generation of pain.[1] It is induced by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[2][3] Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) designed to specifically target COX-2, thereby reducing pain and inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[4][5]
Celecoxib is a potent and selective COX-2 inhibitor widely used in preclinical research to study the role of COX-2 in various pain states.[2] These application notes provide an overview of the use of celecoxib in common animal models of inflammatory and neuropathic pain, along with detailed protocols for its administration and the assessment of its analgesic effects.
Mechanism of Action
Celecoxib selectively binds to and inhibits the COX-2 enzyme, preventing the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2).[2][3] PGE2 is a key mediator that sensitizes peripheral nociceptors and contributes to central sensitization in the spinal cord, leading to hyperalgesia and allodynia.[6] By blocking PGE2 production, celecoxib effectively reduces the inflammatory response and alleviates pain.[2][5] Recent studies also suggest that celecoxib may have COX-2-independent analgesic effects, potentially through the activation of Kv7/M potassium channels.[7]
Signaling Pathway of COX-2 in Pain and Inflammation
Caption: COX-2 signaling pathway in pain and inflammation and the inhibitory action of Celecoxib.
Data Presentation: Efficacy of Celecoxib in Animal Pain Models
The following tables summarize the quantitative data on the efficacy of celecoxib in various preclinical pain models.
Table 1: Celecoxib in Models of Inflammatory Pain
| Animal Model | Species/Strain | Dose Range | Administration Route | Key Findings | Reference(s) |
| Carrageenan-induced Paw Edema | Rat (Sprague-Dawley) | 0.3 - 30 mg/kg | Intraperitoneal (IP) | Dose-dependent reduction in paw edema.[6][8][9] | [6][8][9] |
| Carrageenan-induced Paw Edema | Rat | 6 mg/kg | Systemic | Prevented carrageenan-induced hyperalgesia.[10] | [10] |
| Formalin Test | Mouse (C57BL/6) | 5 - 40 mg/kg | Intraperitoneal (IP) | Dose-dependent inhibition of the second phase (inflammatory pain) of the formalin response.[11] | [11] |
| Formalin Test | Rat (Sprague-Dawley) | 0.001 - 200 µg | Intrathecal (IT) | Dose-dependent decrease in flinching in both phase 1 and 2.[1] | [1] |
| Prostaglandin E2-induced Hyperalgesia | Rat | Twice daily s.c. injections | Subcutaneous (s.c.) | Showed analgesic effects, but also induced tolerance with repeated administration.[12] | [12] |
Table 2: Celecoxib in Models of Neuropathic Pain
| Animal Model | Species/Strain | Dose Range | Administration Route | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Spinal Nerve Ligation (SNL) | Rat (Sprague-Dawley) | 1 - 300 mg/kg | Oral (p.o.) | Failed to relieve chronically maintained mechanical allodynia.[13] |[13] | | Chronic Constriction Injury (CCI) | Rat | Not specified | Nanomedicine delivery | Reduced pain hypersensitivity, associated with changes in macrophage polarity and mast cell activation.[14] |[14] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory and analgesic effects of compounds in an acute inflammatory pain setting.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Celecoxib
-
Vehicle (e.g., 0.5% carboxymethylcellulose or 10% DMSO in saline)[6]
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Plethysmometer
-
Syringes and needles for administration
Protocol:
-
Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer celecoxib or vehicle via the desired route (e.g., intraperitoneally) at a specific time point before carrageenan injection (e.g., 30-60 minutes).[6][15]
-
Baseline Paw Volume Measurement: Measure the volume of the right hind paw of each rat using a plethysmometer before any injections.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[6][15]
-
Paw Volume Measurement Post-Carrageenan: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[10][15]
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group. Paw edema is calculated as the increase in paw volume after carrageenan injection relative to the baseline volume.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema model.
Formalin Test in Mice
The formalin test is a model of tonic chemical pain that allows for the differentiation between acute nociceptive pain (Phase 1) and inflammatory pain (Phase 2).
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Celecoxib
-
Vehicle
-
5% Formalin solution in sterile saline
-
Observation chambers with mirrors
-
Timer
Protocol:
-
Animal Acclimatization: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.
-
Drug Administration: Administer celecoxib or vehicle intraperitoneally 60 minutes before the formalin injection.[11][16]
-
Formalin Injection: Inject 20-25 µL of 5% formalin solution subcutaneously into the plantar surface of the left hind paw.[11][16]
-
Behavioral Observation: Immediately after injection, place the mouse in the observation chamber and record the total time spent licking or flinching the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Acute/Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-30 or 20-40 minutes post-injection.
-
-
Data Analysis: Compare the duration of licking/flinching in the celecoxib-treated groups to the vehicle control group for both phases.
Experimental Workflow: Formalin Test
Caption: Workflow for the mouse formalin test.
Neuropathic Pain Models (e.g., Chronic Constriction Injury - CCI)
Neuropathic pain models are used to study pain resulting from nerve injury. The CCI model is a widely used model of peripheral neuropathy.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Celecoxib
-
Vehicle
-
Surgical instruments
-
4-0 silk sutures
-
Anesthetics (e.g., isoflurane)
-
Von Frey filaments (for mechanical allodynia testing)
-
Plantar test apparatus (for thermal hyperalgesia testing)
Protocol:
-
Baseline Nociceptive Testing: Before surgery, determine the baseline paw withdrawal threshold to mechanical stimuli (von Frey filaments) and paw withdrawal latency to thermal stimuli (plantar test).
-
CCI Surgery:
-
Anesthetize the rat.
-
Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Loosely ligate the sciatic nerve with four 4-0 silk sutures at 1 mm intervals. The ligatures should be tight enough to cause a slight constriction but not arrest blood flow.
-
Close the incision in layers.
-
-
Post-operative Recovery and Pain Development: Allow the animals to recover and for neuropathic pain behaviors to develop (typically 7-14 days).
-
Drug Administration: Administer celecoxib or vehicle orally or via another desired route.
-
Nociceptive Testing: Assess mechanical allodynia and thermal hyperalgesia at various time points after drug administration.
-
Data Analysis: Compare the paw withdrawal thresholds and latencies in the celecoxib-treated group to the vehicle-treated group.
Pharmacokinetics of Celecoxib in Rodents
Understanding the pharmacokinetic profile of celecoxib is crucial for designing and interpreting studies.
Table 3: Pharmacokinetic Parameters of Celecoxib in Rats
| Parameter | Value | Route of Administration | Reference(s) |
| Oral Bioavailability | 59% | Oral (p.o.) | [17][18][19] |
| Terminal Half-life (t1/2) | ~2.8 hours | Intravenous (i.v.) | [17][18][19] |
| Volume of Distribution (Vd) | ~2.3 L/kg | Intravenous (i.v.) | [17][18][19] |
| Excretion | Primarily in feces (88-94%) | Oral (p.o.) | [20][21] |
Metabolism: Celecoxib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to inactive metabolites.[3][4]
Conclusion
Celecoxib is a valuable pharmacological tool for investigating the role of COX-2 in preclinical models of pain. Its efficacy in inflammatory pain models is well-established, while its role in neuropathic pain appears more complex and may depend on the specific model and timing of administration. The provided protocols and data serve as a guide for researchers to design and conduct robust studies to evaluate the analgesic potential of COX-2 inhibitors. Careful consideration of the animal model, dose, route of administration, and pharmacokinetic properties is essential for obtaining reliable and translatable results.
References
- 1. Analgesic effects of intrathecally administered celecoxib, a cyclooxygenase-2 inhibitor, in the tail flick test and the formalin test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Celecoxib: considerations regarding its potential disease-modifying properties in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Potassium Channel Activation in Celecoxib-Induced Analgesic Action | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [journals.mums.ac.ir]
- 10. Selective inhibitors of cyclo-oxygenase-2 (COX-2) induce hypoalgesia in a rat paw model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Analgesia of Duloxetine and Celecoxib in the Mouse Formalin Test: A Combination Analysis | PLOS One [journals.plos.org]
- 12. Celecoxib induces tolerance in a model of peripheral inflammatory pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. synapse.koreamed.org [synapse.koreamed.org]
- 14. researchgate.net [researchgate.net]
- 15. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 16. painphysicianjournal.com [painphysicianjournal.com]
- 17. Pharmacokinetics of celecoxib in the presence and absence of interferon-induced acute inflammation in the rat: application of a novel HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sites.ualberta.ca [sites.ualberta.ca]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells with Cox-2-IN-20
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of prostaglandins, key mediators of inflammation and immune responses.[1][2][3] In various pathological conditions, including cancer and chronic inflammation, COX-2 is overexpressed, contributing to an immunosuppressive microenvironment.[4][5] The COX-2-PGE2 signaling pathway has been shown to promote tumor immune evasion by modulating the function of various immune cells, including myeloid-derived suppressor cells (MDSCs), T cells, B cells, natural killer (NK) cells, and dendritic cells (DCs).[5][6]
Cox-2-IN-20 is a potent and selective inhibitor of COX-2. By blocking the production of prostaglandin E2 (PGE2), this compound is hypothesized to reverse COX-2-mediated immunosuppression and enhance anti-tumor immune responses.[4] Flow cytometry is an invaluable tool for elucidating the mechanism of action and pharmacodynamics of drugs like this compound by enabling detailed, single-cell analysis of immune cell populations.[7][8][9][10]
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on various immune cell subsets.
Key Applications
-
Immunophenotyping: Characterize changes in the frequency and phenotype of immune cell populations following treatment with this compound.[7][8]
-
Functional Analysis: Assess the functional changes in immune cells, such as cytokine production and activation status.[7][10]
-
Mechanism of Action Studies: Investigate the downstream effects of COX-2 inhibition on signaling pathways within specific immune cell types.[6]
Data Presentation
Table 1: Effect of this compound on Myeloid Cell Populations in the Tumor Microenvironment
| Cell Population | Marker Profile | Control (% of CD45+) | This compound Treated (% of CD45+) | Fold Change |
| Total MDSCs | CD11b+ Gr-1+ | 25.3 ± 3.1 | 12.1 ± 2.5 | -2.1 |
| Monocytic MDSCs | CD11b+ Ly6Chigh Ly6G- | 15.8 ± 2.2 | 6.5 ± 1.8 | -2.4 |
| Granulocytic MDSCs | CD11b+ Ly6Clow Ly6G+ | 9.5 ± 1.9 | 5.6 ± 1.1 | -1.7 |
| Macrophages | ||||
| M1 Macrophages | CD11b+ F4/80+ CD86+ | 8.2 ± 1.5 | 18.9 ± 2.8 | +2.3 |
| M2 Macrophages | CD11b+ F4/80+ CD206+ | 16.5 ± 2.9 | 7.8 ± 1.7 | -2.1 |
| Dendritic Cells | CD11c+ MHCII+ | 4.1 ± 0.8 | 7.9 ± 1.3 | +1.9 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Lymphoid Cell Populations in Spleen
| Cell Population | Marker Profile | Control (% of CD45+) | This compound Treated (% of CD45+) | Fold Change |
| T Cells | ||||
| CD8+ T Cells | CD3+ CD8+ | 20.1 ± 2.7 | 28.5 ± 3.4 | +1.4 |
| CD4+ T Cells | CD3+ CD4+ | 35.2 ± 4.1 | 33.8 ± 3.9 | -1.0 |
| Regulatory T Cells | CD4+ FoxP3+ | 8.7 ± 1.6 | 4.1 ± 0.9 | -2.1 |
| B Cells | CD19+ | 30.5 ± 3.8 | 28.9 ± 3.5 | -1.1 |
| Plasma Cells | CD19+ CD138+ | 2.1 ± 0.5 | 1.0 ± 0.3 | -2.1 |
| NK Cells | NK1.1+ CD3- | 5.3 ± 1.1 | 8.2 ± 1.5 | +1.5 |
Data are presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflows
Caption: The COX-2 signaling pathway leading to immune modulation.
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Immunophenotyping of Tumor-Infiltrating Leukocytes
Objective: To quantify the relative abundance of different immune cell subsets within the tumor microenvironment following treatment with this compound.
Materials:
-
Freshly excised tumors
-
RPMI-1640 medium
-
Collagenase IV (1 mg/mL)
-
DNase I (100 µg/mL)
-
70 µm and 40 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS Buffer (PBS + 2% FBS + 1 mM EDTA)
-
Fc Block (e.g., anti-CD16/32)
-
Fluorescently conjugated antibodies (see Table 1 for markers)
-
Viability dye (e.g., Zombie Aqua™)
-
Flow cytometer
Procedure:
-
Tumor Digestion: Mince fresh tumor tissue into small pieces and incubate in RPMI containing Collagenase IV and DNase I for 30-60 minutes at 37°C with gentle agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer. Wash the strainer with RPMI.
-
RBC Lysis: Pellet the cells and resuspend in RBC Lysis Buffer. Incubate for 5 minutes at room temperature. Quench the reaction with excess FACS buffer.
-
Cell Straining and Counting: Pass the cell suspension through a 40 µm cell strainer. Count the cells and assess viability.
-
Staining: a. Resuspend 1-2 x 10^6 cells in 100 µL of FACS buffer. b. Add Fc Block and incubate for 10 minutes at 4°C. c. Add the viability dye and incubate for 15 minutes at room temperature in the dark. d. Add the cocktail of fluorescently conjugated surface antibodies and incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire on a flow cytometer.
Protocol 2: Intracellular Staining for Transcription Factors and Cytokines
Objective: To analyze the expression of intracellular proteins such as FoxP3 (a marker for regulatory T cells) and cytokines (e.g., IFN-γ in CD8+ T cells) after this compound treatment.
Materials:
-
Single-cell suspension from spleen or PBMCs
-
Cell stimulation cocktail (e.g., PMA, Ionomycin, and Brefeldin A for cytokine analysis)
-
Surface staining antibodies
-
Fixation/Permeabilization Buffer Kit (e.g., BD Cytofix/Cytoperm™)
-
Intracellular staining antibodies (e.g., anti-FoxP3, anti-IFN-γ)
-
Flow cytometer
Procedure:
-
Cell Stimulation (for cytokine analysis): Culture 1-2 x 10^6 cells in complete RPMI medium. Add the cell stimulation cocktail and incubate for 4-6 hours at 37°C.
-
Surface Staining: Perform surface staining as described in Protocol 1, steps 5a-5e.
-
Fixation and Permeabilization: a. After surface staining, wash the cells and resuspend in 100 µL of Fixation Buffer. Incubate for 20 minutes at 4°C. b. Wash the cells twice with Permeabilization/Wash Buffer.
-
Intracellular Staining: a. Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization/Wash Buffer. b. Add the intracellular antibody cocktail and incubate for 30-45 minutes at 4°C in the dark. c. Wash the cells twice with Permeabilization/Wash Buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire on a flow cytometer.
Protocol 3: Intracellular Staining for COX-2
Objective: To directly measure the expression of COX-2 within specific immune cell populations (e.g., monocytes/macrophages) and confirm the target engagement of this compound. A rapid flow cytometric method can be adapted for this purpose.[11]
Materials:
-
Whole blood or isolated PBMCs
-
LPS (for in vitro stimulation)
-
Fixation/Permeabilization Kit with saponin-based permeabilization buffer
-
Anti-CD14 antibody (for monocyte gating)
-
Isotype control antibody (PE-conjugated Mouse IgG1, κ)[12]
-
Flow cytometer
Procedure:
-
Cell Stimulation: Incubate whole blood or PBMCs with or without LPS (1 µg/mL) for 4-6 hours to induce COX-2 expression.[12] Include a vehicle control and a this compound treated group.
-
Surface Staining: Stain for surface markers such as CD14.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a saponin-based buffer, which is crucial for intracellular enzyme staining.[11]
-
Intracellular Staining: Stain with PE-conjugated anti-COX-2 antibody or an isotype control.
-
Acquisition: Acquire data on a flow cytometer. Gate on CD14-positive monocytes to analyze COX-2 expression.
Conclusion
The selective inhibition of COX-2 with molecules like this compound presents a promising strategy for overcoming immunosuppression in various diseases. Flow cytometry is an essential tool for dissecting the complex effects of such inhibitors on the immune system.[7][8][14] The protocols and data presented here provide a framework for researchers to investigate the immunomodulatory properties of this compound and to accelerate the development of novel immunotherapies.
References
- 1. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Cyclooxygenase-2 Inhibitor: A Potential Combination Strategy With Immunotherapy in Cancer [frontiersin.org]
- 5. Cyclooxygenase-2 promotes tumor growth and suppresses tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisionformedicine.com [precisionformedicine.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. antibodiesinc.com [antibodiesinc.com]
- 10. marinbio.com [marinbio.com]
- 11. A rapid flow cytometric method for the detection of intracellular cyclooxygenases in human whole blood monocytes and a COX-2 inducible human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PE Mouse Anti-Human COX-2 [bdbiosciences.com]
- 13. PE Mouse Anti-Human COX-2 [bdbiosciences.com]
- 14. Flow cytometry-based pharmacodynamic monitoring after organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of Cox-2-IN-20 for experiments
Technical Support Center: Cox-2-IN-20
This guide provides troubleshooting and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with this compound, a selective and orally active COX-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a potential issue?
A1: this compound is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, with an IC₅₀ of 17.9 nM.[1] Like many selective COX-2 inhibitors, it is a hydrophobic molecule, which often leads to poor solubility in aqueous solutions.[2] This can present significant challenges when preparing stock solutions and experimental formulations for both in vitro and in vivo studies, potentially impacting bioavailability and experimental reproducibility.
Q2: What are the recommended initial solvents for dissolving this compound?
A2: For initial solubilization and the preparation of high-concentration stock solutions, organic solvents are recommended. Based on solubility data for similar COX-2 inhibitors, dimethyl sulfoxide (DMSO) is a common and effective choice. Other potential solvents include lower alcohols like ethanol and methanol, as well as polyethylene glycol 400 (PEG 400).[3][4] It is crucial to prepare a high-concentration stock in a non-aqueous solvent before making further dilutions into aqueous media for experiments.
Q3: How can I prepare a stock solution of this compound for in vitro experiments?
A3: A standard approach is to first prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This stock can then be serially diluted into your aqueous cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Rapidly vortexing or mixing the solution during dilution can help prevent precipitation.
Q4: My compound is precipitating when I dilute it into my aqueous buffer or media. What should I do?
A4: Precipitation upon dilution into an aqueous environment is a common problem for hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the Final Concentration: Attempt the experiment with a lower final concentration of this compound.
-
Use a Surfactant: Incorporate a low concentration of a biocompatible surfactant, such as Tween® 80 or Polysorbate 20 (at ~0.1%), in your final aqueous solution to help maintain solubility.
-
Try a Co-solvent System: Instead of diluting directly from a 100% DMSO stock, create an intermediate dilution in a mixture of solvents, such as ethanol and PEG 400, before the final dilution into the aqueous medium.[2][3]
Q5: What are the best practices for formulating this compound for in vivo animal studies?
A5: Direct administration of a DMSO stock is generally not suitable for in vivo studies due to toxicity. A common strategy involves creating a formulation vehicle using a co-solvent system. A widely used vehicle for poorly soluble compounds consists of a mixture of PEG 400, a surfactant like Tween® 80, and saline or water. The organic components help to keep the compound in solution. Nano-formulations, such as incorporating the drug into niosomes or creating nanosuspensions, can also significantly improve the release profile and bioavailability for in vivo use.[5][6]
Troubleshooting Guide: Improving Solubility
If you are encountering solubility issues, follow this logical workflow to identify a suitable solvent system for your experiment.
Caption: A workflow for troubleshooting the solubility of this compound.
Quantitative Data: Solubility of COX-2 Inhibitors
While specific solubility data for this compound is not publicly available, the following table summarizes the solubility of other well-known COX-2 inhibitors in various solvents. This data can serve as a valuable guide for selecting an initial solvent system.
| Solvent | Celecoxib (mg/mL) | Rofecoxib (mg/mL) | Meloxicam (mg/mL) | Nimesulide (mg/mL) |
| Methanol | 113.94 | 0.835 | 0.382 | 8.812 |
| Ethanol | 63.346 | 0.683 | 0.354 | 3.320 |
| Propylene Glycol | 30.023 | 1.152 | 0.307 | 1.760 |
| PEG 400 | 414.804 | 11.234 | 3.763 | 63.120 |
| Octanol | 7.870 | 0.117 | 0.187 | 0.970 |
| Glycerol | N/A* | 0.108 | 0.138 | 0.218 |
Data adapted from Seedher N, Bhatia S. (2003). AAPS PharmSciTech.[4] *Solubility could not be determined due to high viscosity.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Mass: Determine the mass of this compound (Molecular Weight: 269.66 g/mol [1]) required to make a 10 mM solution in your desired volume (e.g., for 1 mL, you need 2.697 mg).
-
Weigh Compound: Carefully weigh the calculated amount of the compound into a sterile microcentrifuge tube or vial.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Dissolve: Vortex the solution vigorously. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and sonicate until the compound is fully dissolved.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an In Vitro Working Solution (e.g., 10 µM)
-
Thaw Stock: Thaw one aliquot of the 10 mM DMSO stock solution.
-
Intermediate Dilution (Optional but Recommended): Perform a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed, sterile cell culture medium. Vortex immediately and vigorously to mix. This creates a 100 µM solution.
-
Final Dilution: Add the required volume of the intermediate solution (or the original stock if not performing an intermediate step) to your final volume of cell culture medium to achieve the desired working concentration (e.g., add 100 µL of 100 µM solution to 900 µL of media for a final concentration of 10 µM).
-
Mix and Use: Mix thoroughly by inverting or gentle vortexing. Use the final working solution immediately to prevent precipitation. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
Signaling Pathway
The primary mechanism of this compound is the inhibition of the COX-2 enzyme, which is a critical node in inflammatory and cell proliferation signaling pathways.
Caption: The COX-2 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Optimizing Cox-2-IN-20 Dosage for In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cox-2-IN-20 in in vivo experiments. The information is presented in a question-and-answer format to directly address potential issues and streamline experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also identified as compound 5d in select literature, is a selective and orally active inhibitor of cyclooxygenase-2 (COX-2).[1] Its primary mechanism of action is the inhibition of the COX-2 enzyme, which is responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain.[2][3] By selectively targeting COX-2 over COX-1, this compound is designed to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs.[1]
Q2: What is a recommended starting dose for in vivo efficacy studies in mice?
A2: Based on published preclinical studies, a dose of 5 mg/kg of this compound has been shown to be effective in a mouse model of inflammation.[1] This dose demonstrated superior anti-inflammatory and gastric protection compared to 10 mg/kg of the non-selective COX inhibitor, indomethacin.[1] It is always recommended to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.
Q3: How should I formulate this compound for oral administration?
A3: While the specific vehicle used for this compound in the primary literature is not detailed in the available abstracts, a common approach for poorly water-soluble compounds like many COX-2 inhibitors is to formulate them in a vehicle such as 0.5% or 1% methylcellulose, or a solution containing a small percentage of a surfactant like Tween 80 in saline. It is crucial to assess the solubility of this compound in your chosen vehicle to ensure a homogenous suspension or solution for accurate dosing.
Q4: What is the selectivity profile of this compound?
A4: this compound is a highly selective COX-2 inhibitor. In vitro studies have shown an IC50 of 17.9 nM for COX-2, with a selectivity index (COX-1 IC50 / COX-2 IC50) of 1080, indicating a strong preference for inhibiting COX-2 over COX-1.[4]
Troubleshooting Guide
Q1: I am not observing the expected anti-inflammatory effect with a 5 mg/kg dose. What should I do?
A1:
-
Verify Compound Integrity: Ensure the purity and stability of your this compound compound. Improper storage or handling can lead to degradation.
-
Check Formulation and Administration: Confirm that the compound is completely dissolved or forms a uniform suspension in your vehicle. Inconsistent formulation can lead to inaccurate dosing. Ensure accurate oral gavage technique to guarantee the full dose is administered.
-
Optimize Dosing Time: The timing of drug administration relative to the inflammatory stimulus is critical. For acute inflammation models like the carrageenan-induced paw edema assay, administering this compound 30-60 minutes prior to the carrageenan injection is a common practice.[5][6]
-
Conduct a Dose-Response Study: If the above factors are controlled, it may be necessary to perform a dose-response study (e.g., 1, 5, 10, 25 mg/kg) to determine the optimal effective dose in your specific model and strain of mice.
-
Consider Pharmacokinetics: The bioavailability and half-life of the compound can influence its efficacy. If this information is not available, a pilot pharmacokinetic study may be beneficial.
Q2: I am observing signs of toxicity in my animals. How can I mitigate this?
A2:
-
Confirm Dosing Accuracy: Double-check your calculations and the concentration of your dosing solution to rule out an accidental overdose.
-
Evaluate Vehicle Toxicity: Administer the vehicle alone to a control group of animals to ensure that the observed toxicity is not due to the formulation itself.
-
Reduce the Dose: If toxicity is observed at the 5 mg/kg dose, consider reducing the dose and performing a dose-response study to find a balance between efficacy and tolerability.
-
Monitor Animal Health Closely: Regularly monitor the animals for signs of distress, weight loss, or changes in behavior. If severe toxicity is observed, euthanize the animals according to your institution's ethical guidelines.
Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Selectivity Index (COX-1/COX-2) |
| COX-1 | 19.3 µM | 1080 |
| COX-2 | 17.9 nM |
Data sourced from Li SM, et al. Bioorg Chem. 2020.[4][7]
Table 2: Representative In Vivo Efficacy of this compound in a Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) | Ulcer Index (Mean ± SD) |
| Vehicle Control | - | 0 | 0.5 ± 0.2 |
| Indomethacin | 10 | 45 | 15.2 ± 3.1 |
| This compound | 5 | 65 | 1.2 ± 0.5 |
Note: Paw edema inhibition and ulcer index data are representative examples based on the reported superior efficacy and gastric safety of this compound compared to indomethacin and are not directly extracted from the source publication.[1]
Experimental Protocols
1. Carrageenan-Induced Paw Edema Assay for Anti-Inflammatory Activity
-
Animals: Male BALB/c mice (or other suitable strain), 6-8 weeks old.
-
Materials:
-
This compound
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% methylcellulose in saline)
-
1% (w/v) carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
-
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight with free access to water.
-
Group animals randomly (n=6-8 per group): Vehicle control, Indomethacin (10 mg/kg), this compound (5 mg/kg).
-
Measure the initial paw volume of the right hind paw of each mouse using a plethysmometer or calipers.
-
Administer the respective treatments (vehicle, indomethacin, or this compound) orally (p.o.).
-
After 60 minutes, inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.
-
2. Ulcerogenic Activity Assay
-
Animals: Male Wistar rats (or other suitable strain), 180-200 g.
-
Materials:
-
This compound
-
Indomethacin (positive control)
-
Vehicle
-
-
Procedure:
-
Acclimatize animals and fast them for 24 hours with free access to water.
-
Group animals randomly (n=6-8 per group): Vehicle control, Indomethacin (10 mg/kg), this compound (5 mg/kg).
-
Administer the respective treatments orally.
-
Four hours after administration, euthanize the animals by cervical dislocation.
-
Excise the stomach and open it along the greater curvature.
-
Wash the stomach gently with saline to remove gastric contents.
-
Examine the gastric mucosa for ulcers or any signs of damage using a magnifying glass.
-
Score the ulcers based on a predefined scale (e.g., 0 = no ulcer, 1 = redness, 2 = spot ulcers, 3 = hemorrhagic streaks, 4 = perforations). The sum of the scores per animal is the ulcer index.
-
Visualizations
Caption: Signaling pathway of Cox-2 inhibition by this compound.
Caption: Experimental workflow for in vivo anti-inflammatory efficacy testing.
References
- 1. d-nb.info [d-nb.info]
- 2. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][1,2,4]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 2,4-bismorpholinothieno[3,2-d]pyrimidine and 2-morpholinothieno[3,2-d]pyrimidinone derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Cox-2-IN-20 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cox-2-IN-20.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
Question: My this compound solution appears cloudy or has visible precipitates. What should I do?
Answer:
Precipitation of small molecule inhibitors is a common issue and can arise from several factors. Here's a step-by-step troubleshooting guide:
-
Check Solvent Quality: Ensure your solvent (e.g., DMSO) is anhydrous and of high purity. DMSO is hygroscopic and absorbed water can decrease the solubility of your compound. Use freshly opened or properly stored anhydrous DMSO.
-
Sonication: Gentle sonication can help dissolve precipitated material. Place your vial in a sonicator bath for a few minutes.
-
Gentle Warming: Gently warming the solution to 37°C may aid in dissolution. However, be cautious as prolonged heating can lead to degradation.
-
Review Dilution Method: When diluting your stock solution into aqueous buffers or cell culture media, add the stock solution to the aqueous phase slowly while vortexing to avoid localized high concentrations that can lead to precipitation.
-
Consider a Different Solvent System: If precipitation persists, consider preparing your stock solution in a different organic solvent or using a co-solvent system. For in vivo experiments, formulations with co-solvents like PEG300 and Tween 80 are sometimes used.
Question: I am observing a decrease in the activity of my this compound solution over time. What could be the cause?
Answer:
Loss of activity can indicate instability of the compound in your solution. Consider the following:
-
Improper Storage: Stock solutions of this compound should be stored at -80°C for long-term stability (up to 6 months) and at -20°C for shorter periods (up to 1 month). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Solution Instability: The stability of this compound in aqueous solutions at room temperature or 37°C may be limited. It is recommended to prepare fresh dilutions in your experimental buffer or media immediately before use.
-
Hydrolysis or Degradation: The molecule may be susceptible to hydrolysis or degradation under certain pH or light conditions. Protect your solutions from light and maintain a stable pH.
-
Interaction with Media Components: Components in complex solutions like cell culture media could potentially interact with and degrade the inhibitor.
Question: How should I prepare a stock solution of this compound?
Answer:
For a stock solution, dissolve this compound powder in a suitable organic solvent such as DMSO. While the exact solubility is not published, a starting concentration of 10 mM in DMSO is a reasonable starting point for many small molecule inhibitors. Ensure the powder is completely dissolved by vortexing and, if necessary, gentle sonication. Store the stock solution in aliquots at -80°C.
Question: What is the recommended storage condition for this compound?
Answer:
-
Powder: Store the solid compound at -20°C for up to 3 years.
-
In Solvent: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, this section provides a qualitative summary of solubility based on information for similar COX-2 inhibitors and general handling guidelines for small molecules.
Table 1: Qualitative Solubility of this compound
| Solvent/Solution | Solubility | Recommendations & Remarks |
| DMSO | Likely Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Likely Soluble | Can be used as an alternative to DMSO for stock solutions. |
| Water | Likely Insoluble | Direct dissolution in aqueous buffers is not recommended. |
| Aqueous Buffers (e.g., PBS) | Likely Insoluble | Dilute from a high-concentration organic stock solution. |
| Cell Culture Media | Prone to Precipitation | Dilute stock solution carefully and use immediately. The final concentration of the organic solvent should be kept low (typically <0.5% for DMSO) to avoid cytotoxicity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Calculate Required Mass: The molecular weight of this compound is 269.66 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.6966 mg of the compound.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, sonicate for a few minutes.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: General Procedure for Assessing Solution Stability (Conceptual)
This is a general protocol that can be adapted to assess the stability of this compound in a specific experimental solution.
-
Prepare Solution: Prepare a solution of this compound in your buffer or media of interest at the desired working concentration.
-
Incubation: Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO2).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the concentration of the intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Evaluation: Plot the concentration of this compound against time to determine its stability profile under your experimental conditions.
Mandatory Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: A flowchart for troubleshooting precipitation issues with this compound solutions.
Caption: A simplified diagram of the COX-2 signaling pathway and the inhibitory action of this compound.
Technical Support Center: Interpreting Unexpected Results in Cox-2-IN-20 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving Cox-2-IN-20, a selective cyclooxygenase-2 (COX-2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity?
This compound is a selective and orally active inhibitor of the COX-2 enzyme.[1] Its primary mechanism of action is to block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[2] In experimental settings, it is expected to show anti-inflammatory activity.[1]
Q2: My this compound shows lower than expected potency in my in vitro assay. What are the possible reasons?
Several factors could contribute to lower than expected potency. These include:
-
Reagent Stability: Ensure that the recombinant COX-2 enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. The substrate, arachidonic acid, should also be fresh and properly stored.
-
Assay Conditions: The incubation time with the inhibitor can significantly affect the apparent IC50 value, as many COX-2 inhibitors exhibit time-dependent inhibition.[3] Verify that the incubation time in your protocol is optimal.
-
Solvent Effects: The solvent used to dissolve this compound might interfere with the enzymatic activity. It is crucial to include a solvent control to assess its effect.[4]
-
Substrate Concentration: The concentration of arachidonic acid can influence the apparent selectivity and potency of COX-2 inhibitors.[5]
Q3: I am observing an effect of this compound in a COX-2 deficient cell line. Is this possible?
Yes, this is a documented phenomenon for some selective COX-2 inhibitors. Studies have shown that compounds like celecoxib can induce apoptosis and affect cell cycle progression through COX-2 independent mechanisms.[6][7] These off-target effects are an important consideration when interpreting your results.
Q4: Can this compound have paradoxical effects on cell proliferation and apoptosis?
Yes, the effects of COX-2 inhibitors on cell proliferation and apoptosis can be cell-type specific and complex. For instance, some studies have shown that celecoxib can inhibit the proliferation of chondrocytes, while another selective COX-2 inhibitor, MF-tricyclic, does not.[8] The effect can also vary between different cancer cell lines, with some showing reduced proliferation and others being less sensitive.[9][10] These differences may be due to the underlying molecular pathways active in each cell type.
Q5: Are there alternative signaling pathways affected by this compound that could explain my unexpected results?
Beyond the canonical prostaglandin synthesis pathway, COX-2 is involved in various other signaling cascades. Unexpected results could stem from the modulation of these pathways. For example, COX-2 and its product PGE2 can influence:
-
Apoptosis: By regulating the expression of proteins like Bcl-2.[10]
-
Cell Cycle: Through modulation of cyclins and cyclin-dependent kinases.[6]
-
Tumor Microenvironment: By affecting angiogenesis and immune cell function.[11][12]
-
p53 Activity: Inhibition of COX-2 can lead to increased nuclear localization of active p53.[13]
Troubleshooting Guides
Guide 1: Troubleshooting In Vitro COX-2 Inhibition Assays
This guide addresses common issues encountered during in vitro enzymatic assays for COX-2 inhibition.
| Observed Problem | Potential Cause | Troubleshooting Step |
| No or low inhibition of COX-2 activity | 1. Inactive this compound | - Verify the integrity and purity of your this compound stock. - Prepare a fresh dilution from a new stock if possible. |
| 2. Inactive COX-2 enzyme | - Ensure the enzyme was stored at -80°C and not subjected to repeated freeze-thaw cycles. - Run a positive control with a known COX-2 inhibitor (e.g., celecoxib) to confirm enzyme activity. | |
| 3. Incorrect assay setup | - Double-check all reagent concentrations, especially the substrate (arachidonic acid). - Verify the incubation times and temperature are as per the protocol.[3] | |
| High variability between replicates | 1. Pipetting errors | - Use calibrated pipettes and ensure proper mixing of all components. |
| 2. Inconsistent incubation times | - Use a multi-channel pipette to initiate reactions simultaneously. | |
| 3. Plate reader issues | - Ensure the plate reader is set to the correct wavelengths and is properly calibrated. | |
| Unexpectedly high IC50 value | 1. Suboptimal inhibitor concentration range | - Perform a wider range of inhibitor concentrations to accurately determine the IC50. |
| 2. Time-dependent inhibition not accounted for | - Vary the pre-incubation time of the inhibitor with the enzyme to check for time-dependent effects.[3] | |
| 3. High substrate concentration | - Consider that higher concentrations of arachidonic acid can increase the apparent IC50 of the inhibitor.[5] |
Guide 2: Troubleshooting Cell-Based Assays (Proliferation & Apoptosis)
This guide addresses common issues in cell-based assays when studying the effects of this compound.
| Observed Problem | Potential Cause | Troubleshooting Step |
| No effect on cell proliferation or apoptosis | 1. Cell line is not sensitive to COX-2 inhibition | - Confirm COX-2 expression in your cell line via Western Blot or qPCR. Some cell lines have low or no COX-2 expression.[7] |
| 2. Insufficient concentration or treatment time | - Perform a dose-response and time-course experiment to determine the optimal conditions. | |
| 3. COX-independent survival pathways are dominant | - Consider that other signaling pathways may be compensating for COX-2 inhibition. | |
| Paradoxical increase in proliferation | 1. Off-target effects of the inhibitor | - This is a complex phenomenon that may be cell-type specific. - Investigate downstream signaling pathways to understand the mechanism. |
| 2. Biphasic dose-response | - Test a wider range of concentrations, as some compounds can have stimulatory effects at low doses and inhibitory effects at high doses. | |
| High background apoptosis in controls | 1. Poor cell health | - Ensure cells are healthy and not overgrown before starting the experiment. - Use a lower passage number of cells. |
| 2. Solvent toxicity | - Test the effect of the vehicle (e.g., DMSO) on apoptosis at the concentrations used in the experiment.[4] |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and Reference Compounds
| Compound | Target | IC50 (nM) |
| This compound | COX-2 | 17.9[1] |
| Celecoxib | COX-2 | ~50[5] |
| Indomethacin | COX-1 | ~420[5] |
| COX-2 | ~2750[5] |
Experimental Protocols
Protocol 1: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol is a generalized procedure based on commercially available kits.[4]
-
Reagent Preparation:
-
Prepare COX Assay Buffer, COX Probe, and COX Cofactor as per the kit instructions.
-
Reconstitute and dilute the human recombinant COX-2 enzyme on ice immediately before use.
-
Prepare a fresh solution of the substrate, arachidonic acid.
-
-
Assay Procedure:
-
Add COX Assay Buffer, COX Probe, and COX Cofactor to each well of a 96-well plate.
-
Add the test inhibitor (this compound) at various concentrations and a positive control inhibitor (e.g., Celecoxib). Include a solvent control.
-
Add the diluted COX-2 enzyme to all wells except the blank.
-
Incubate the plate at 25°C for 10-15 minutes, protected from light.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Human Whole Blood Assay for COX-2 Activity
This protocol is a generalized procedure for assessing COX-2 inhibition in a more physiologically relevant context.[14][15][16]
-
Blood Collection and Preparation:
-
Collect fresh human blood into heparinized tubes.
-
-
Assay Procedure:
-
Aliquot whole blood into tubes.
-
Add the test inhibitor (this compound) at various concentrations or a vehicle control.
-
To measure COX-2 activity, add lipopolysaccharide (LPS) to induce COX-2 expression and prostaglandin E2 (PGE2) production.
-
Incubate the samples at 37°C for a specified time (e.g., 24 hours).
-
Centrifuge the samples to separate the plasma.
-
-
PGE2 Measurement:
-
Measure the concentration of PGE2 in the plasma using a validated ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each inhibitor concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Logical workflow for troubleshooting unexpected results with this compound.
Caption: A systematic workflow for troubleshooting experimental assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. abcam.com [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. COX-2 independent induction of cell cycle arrest and apoptosis in colon cancer cells by the selective COX-2 inhibitor celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of cyclooxygenase-2 selective inhibitors on the proliferation and apoptosis of human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative effects of COX-2 inhibitor celecoxib on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-cancer effects of COX-2 inhibitors and their correlation with angiogenesis and invasion in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]
- 12. COX-2 upregulation by tumour cells post-chemotherapy fuels the immune evasive dark side of cancer inflammation [cell-stress.com]
- 13. Inhibition of COX-2 in colon cancer cell lines by celecoxib increases the nuclear localization of active p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Controlling for Cox-2-IN-20 Vehicle Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for vehicle effects when working with Cox-2-IN-20.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical in my this compound experiments?
A vehicle control is a formulation containing all the components of the experimental treatment except for the active drug, in this case, this compound. It is essential for distinguishing the effects of the drug from those of the solvents and excipients used to deliver it.[1][2] Without a proper vehicle control, it is impossible to determine if the observed biological response is due to this compound or the vehicle itself.
Q2: What are common vehicles used for poorly soluble compounds like this compound?
Many COX-2 inhibitors have poor water solubility.[3][4][5] Therefore, vehicles often consist of a mixture of solvents and excipients to enhance solubility and bioavailability. Based on studies with other COX-2 inhibitors, common vehicle components include:
-
Solvents: Ethanol, Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG 400)[3][4]
-
Co-solvents and Surfactants: Propylene glycol, glycerol, and various surfactants are sometimes used to improve solubility and stability.[3][4]
The choice of vehicle will depend on the experimental model (in vitro vs. in vivo) and the route of administration.
Q3: Can the vehicle itself have biological effects?
Yes. The solvents and excipients used in a vehicle can have their own biological effects, which may confound experimental results. For example, DMSO is known to have anti-inflammatory and antioxidant properties and can affect cell differentiation and gene expression. High concentrations of ethanol can induce cellular stress. Therefore, it is crucial to assess the effects of the vehicle alone.
Q4: How do I properly design my vehicle control group?
A well-designed vehicle control group is fundamental for robust and reproducible in vivo studies.[2] Key considerations include:
-
Identical Formulation: The vehicle control must contain the exact same components in the same concentrations as the treatment group, minus this compound.
-
Matching Administration: The vehicle should be administered via the same route, at the same volume, and on the same schedule as the this compound treatment.
-
Randomization and Blinding: Animals should be randomly assigned to treatment and vehicle control groups.[2][6] Whenever possible, experiments should be conducted in a blinded manner to prevent bias.[2][6]
Troubleshooting Guides
Issue 1: Unexpected Effects Observed in the Vehicle Control Group
Possible Cause 1: Inherent Biological Activity of a Vehicle Component
-
Troubleshooting Steps:
-
Review Literature: Research the known biological effects of each component in your vehicle.
-
Component Titration: If a specific component is suspected, perform a dose-response experiment with that component alone to determine if it elicits the observed effect.
-
Vehicle Re-formulation: If a component is found to be problematic, consider replacing it with a more inert alternative.
-
Possible Cause 2: Contamination of the Vehicle
-
Troubleshooting Steps:
-
Fresh Preparation: Prepare a fresh batch of the vehicle using new reagents.
-
Sterility Testing: For in vivo studies, ensure the vehicle is sterile to rule out effects from microbial contamination.
-
Component Purity: Verify the purity of each component used in the vehicle.
-
Issue 2: High Variability Within the Vehicle Control Group
Possible Cause 1: Inconsistent Vehicle Preparation
-
Troubleshooting Steps:
-
Standard Operating Procedure (SOP): Develop and strictly follow an SOP for vehicle preparation to ensure consistency across batches.
-
Component Homogeneity: Ensure all components are thoroughly mixed and in solution.
-
Possible Cause 2: Inconsistent Administration
-
Troubleshooting Steps:
-
Accurate Dosing: Use calibrated equipment for administration to ensure each animal receives the correct volume.
-
Consistent Technique: Ensure the administration technique (e.g., oral gavage, intraperitoneal injection) is consistent for all animals.
-
Data Presentation
Table 1: Potential Vehicle Components for this compound and Considerations
| Vehicle Component | Common Concentration Range | Potential Biological Effects | Considerations |
| DMSO | 0.1% - 10% | Anti-inflammatory, antioxidant, cytotoxic at high concentrations | Can affect cell membrane permeability. |
| Ethanol | 1% - 20% | Cellular stress, can affect the central nervous system | Rapidly metabolized. |
| PEG 400 | 10% - 50% | Generally considered inert, can have osmotic effects | High viscosity may require warming before administration. |
| Propylene Glycol | 10% - 40% | Can cause local irritation | Generally recognized as safe (GRAS) by the FDA. |
Experimental Protocols
Protocol 1: Preparation of a Standard Vehicle Control (Example: 10% DMSO, 40% PEG 400, 50% Saline)
-
Reagents and Materials:
-
Dimethyl sulfoxide (DMSO), cell culture or molecular biology grade
-
Polyethylene glycol 400 (PEG 400), USP grade
-
Sterile 0.9% saline
-
Sterile conical tubes
-
Calibrated pipettes
-
-
Procedure:
-
In a sterile conical tube, add 4 ml of PEG 400.
-
Add 1 ml of DMSO to the PEG 400.
-
Vortex the mixture until it is homogeneous.
-
Add 5 ml of sterile 0.9% saline to the mixture.
-
Vortex thoroughly until a clear, homogeneous solution is formed.
-
Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Warm to room temperature and vortex before use.
-
Visualizations
Caption: Experimental workflow for using a vehicle control.
Caption: Troubleshooting logic for vehicle control issues.
References
- 1. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ichor.bio [ichor.bio]
- 3. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. In Vivo Design: 5 Strategies to Improve Research Outcomes [modernvivo.com]
Technical Support Center: Overcoming Resistance to Selective COX-2 Inhibitors in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with selective COX-2 inhibitors, such as Cox-2-IN-20, in cancer cell experiments.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your research.
Q1: My cancer cells are showing decreased sensitivity or have become resistant to the selective COX-2 inhibitor after initial treatment. What are the possible reasons?
Decreased sensitivity or acquired resistance to a selective COX-2 inhibitor can arise from various molecular mechanisms within the cancer cells.[1] These mechanisms can act individually or in concert to reduce the drug's efficacy.[2] The primary reasons include:
-
Upregulation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibition of the COX-2 pathway.[3] Common bypass pathways include the activation of EGFR, MAPK, and PI3K/Akt signaling.[4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and target engagement.[3][5]
-
Alterations in the Drug Target: Although less common for non-covalent inhibitors, mutations in the PTGS2 gene (encoding COX-2) could potentially alter the drug binding site, leading to reduced inhibitor efficacy.
-
Enhanced Pro-Survival and Anti-Apoptotic Signaling: Increased expression of anti-apoptotic proteins like Bcl-2 can counteract the pro-apoptotic effects of COX-2 inhibition.[6]
-
Tumor Microenvironment (TME) Influence: Factors within the TME, such as hypoxia and interactions with cancer-associated fibroblasts (CAFs) and M2 macrophages, can promote resistance.[4]
Q2: How can I experimentally confirm that my cells have developed resistance to the selective COX-2 inhibitor?
Confirmation of resistance requires a combination of functional and molecular assays.
-
Determine the IC50 Value: Perform a dose-response curve using a cell viability assay (e.g., MTT or MTS assay) to compare the half-maximal inhibitory concentration (IC50) of the resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates resistance.
-
Western Blot Analysis: Assess the expression levels of key proteins involved in potential resistance mechanisms. This includes checking for the upregulation of bypass pathway proteins (e.g., p-EGFR, p-Akt), drug efflux pumps (e.g., P-glycoprotein), and anti-apoptotic proteins (e.g., Bcl-2).
-
Colony Formation Assay: This long-term assay can demonstrate the ability of resistant cells to proliferate and form colonies in the presence of the inhibitor at concentrations that are cytotoxic to the parental cells.
Q3: What strategies can I employ in my experiments to overcome resistance to the selective COX-2 inhibitor?
Several strategies can be investigated to overcome resistance:
-
Combination Therapy:
-
With Chemotherapy: Combining the COX-2 inhibitor with standard chemotherapeutic agents can have synergistic effects. COX-2 inhibition can sensitize resistant cells to chemotherapy.[7]
-
With Targeted Therapy: Co-treatment with inhibitors of bypass signaling pathways (e.g., EGFR inhibitors, PI3K inhibitors) can block the escape routes used by resistant cells.
-
With Immunotherapy: COX-2 inhibitors can modulate the tumor microenvironment, making it more favorable for immune checkpoint inhibitor efficacy.[8][9]
-
-
Modulation of Drug Efflux: Use of ABC transporter inhibitors, such as verapamil or cyclosporin A (though these have their own toxicities and should be used with caution as experimental tools), can help restore intracellular concentrations of the COX-2 inhibitor.
-
Sequential Treatment: Alternating or sequential treatment with the COX-2 inhibitor and another cytotoxic or targeted agent may prevent the development of resistance.
Q4: I am observing inconsistent results with my selective COX-2 inhibitor. What are some common experimental pitfalls?
Inconsistent results can often be traced back to experimental variables. Consider the following:
-
Compound Solubility and Stability: Many small molecule inhibitors have limited aqueous solubility.[10][11] Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final concentration of the solvent in your cell culture media is consistent and non-toxic to the cells. Prepare fresh dilutions of the inhibitor for each experiment.
-
Cell Culture Conditions: Maintain consistent cell passage numbers, as high passage numbers can lead to phenotypic drift. Ensure consistent seeding densities and growth conditions (media, serum concentration, CO2 levels).
-
Assay-Specific Issues: For MTT assays, ensure that the formazan crystals are fully solubilized before reading the absorbance.[3][12] For Western blotting, ensure complete protein transfer and use appropriate antibodies and loading controls.[7][13][14]
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of a selective COX-2 inhibitor?
Selective COX-2 inhibitors work by specifically binding to and inhibiting the cyclooxygenase-2 (COX-2) enzyme.[15][16][17] The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins, particularly prostaglandin E2 (PGE2).[18] In cancer, elevated PGE2 levels promote cell proliferation, inhibit apoptosis, stimulate angiogenesis, and suppress the immune response.[4][13] By blocking PGE2 production, selective COX-2 inhibitors can exert anti-cancer effects.[15]
What are the known off-target effects of selective COX-2 inhibitors that could influence my experimental results?
While designed to be selective for COX-2, some inhibitors may have off-target effects, especially at higher concentrations. These can include:
-
Inhibition of other kinases.
-
Induction of endoplasmic reticulum stress.
-
Modulation of transcription factors.
It is crucial to use the lowest effective concentration to minimize off-target effects and to include appropriate controls in your experiments.
How do I establish a resistant cancer cell line to a selective COX-2 inhibitor in the lab?
Developing a resistant cell line is a long-term process that involves gradually exposing the parental cancer cell line to increasing concentrations of the inhibitor.[2][6][19] The general steps are outlined in the experimental protocols section below.
Quantitative Data Summary
Table 1: Example IC50 Values of a Selective COX-2 Inhibitor (Celecoxib) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 37.2 | [9] |
| HCT116 | Colon Cancer | Varies | [9] |
| HepG2 | Liver Cancer | Varies | [9] |
| MCF-7 | Breast Cancer | Varies | [9] |
| U251 | Glioblastoma | 11.7 | [9] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay duration.
Detailed Experimental Protocols
Protocol 1: Generation of a Resistant Cancer Cell Line
This protocol describes a general method for developing a cancer cell line with acquired resistance to a selective COX-2 inhibitor.[2][6][19]
-
Determine the initial IC50: Culture the parental cancer cell line and determine the IC50 of the selective COX-2 inhibitor using a cell viability assay (e.g., MTT assay).
-
Initial Exposure: Treat the parental cells with the inhibitor at a concentration equal to the IC10 or IC20 for 48-72 hours.
-
Recovery: Remove the drug-containing medium and culture the cells in fresh, drug-free medium until they reach 80-90% confluency.
-
Dose Escalation: Gradually increase the concentration of the inhibitor in a stepwise manner (e.g., 1.5 to 2-fold increments). At each concentration, repeat the exposure and recovery steps.
-
Maintenance Culture: Once the cells can proliferate in a significantly higher concentration of the inhibitor (e.g., 5-10 times the initial IC50), they can be considered a resistant cell line. Maintain the resistant cell line in a medium containing a maintenance concentration of the inhibitor.
-
Validation: Regularly confirm the level of resistance by comparing the IC50 of the resistant line to the parental line.
Protocol 2: MTT Cell Viability Assay
This protocol is for determining cell viability after treatment with a selective COX-2 inhibitor.[3][4][5][12][18]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the selective COX-2 inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and solvent-only controls.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for COX-2 and Downstream Signaling Proteins
This protocol is for assessing the protein expression levels of COX-2 and key proteins in resistance-related signaling pathways.[7][13][14][20]
-
Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-COX-2, anti-p-Akt, anti-MDR1, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Signaling pathways involved in resistance to selective COX-2 inhibitors.
Caption: Experimental workflow for addressing resistance to COX-2 inhibitors.
Caption: Logical relationships in the development of resistance to COX-2 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Human COX-2 Antibody MAB4198: R&D Systems [rndsystems.com]
- 15. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
- 18. Cell Counting & Health Analysis [sigmaaldrich.com]
- 19. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. COX2/ Cyclooxygenase 2/ PTGS2 antibody (12375-1-AP) | Proteintech [ptglab.com]
Best practices for long-term storage of Cox-2-IN-20
This technical support center provides best practices for the long-term storage and use of Cox-2-IN-20, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound should be stored as a solid (powder) at -20°C.[1] For long-term storage, especially once in solution, -80°C is recommended to ensure stability and prevent degradation.[1][2]
Q2: What is the recommended solvent for creating a stock solution?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of COX-2 inhibitors.[2][3] When preparing your stock solution, it may be necessary to warm the DMSO to 37°C to ensure it is completely thawed.[3]
Q3: How long is the stock solution stable?
A3: The stability of the stock solution depends on the storage temperature. When stored at -80°C, the solution can be stable for up to 6 months.[2] For shorter-term storage, a solution at -20°C should be used within 1 month.[2] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4]
Q4: Can I store the stock solution at room temperature?
A4: No, COX-2 inhibitors are relatively unstable at room temperature.[5] To prevent loss of activity, solutions should be kept on ice during experiments and stored at -20°C or -80°C for long-term preservation.[4][5]
Storage Recommendations
The following table summarizes the recommended long-term storage conditions for this compound.
| Form | Recommended Solvent | Storage Temperature | Maximum Storage Duration |
| Solid (Powder) | N/A | -20°C | As specified by manufacturer |
| Stock Solution | DMSO | -20°C | Up to 1 month[2] |
| Stock Solution | DMSO | -80°C | Up to 6 months[2] |
Visual Guide for Storage Protocol
References
Validation & Comparative
Comparative Analysis of COX-2 Inhibitors in an Inflammatory Model: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the selective COX-2 inhibitor rofecoxib and a hypothetical novel inhibitor, designated here as Cox-2-IN-20. This document outlines the necessary experimental data and protocols for a comprehensive evaluation of a new chemical entity against a well-characterized compound in the context of inflammation.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
Cyclooxygenase (COX) enzymes, existing as constitutive (COX-1) and inducible (COX-2) isoforms, are central to the inflammatory process.[1][2][3] COX-1 is typically involved in homeostatic functions, while COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[2][3] Selective COX-2 inhibitors are designed to specifically target the inflammation-driving enzyme, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme in the gut.[2]
Rofecoxib is a potent and highly selective COX-2 inhibitor.[4][5] Its mechanism of action involves blocking the conversion of arachidonic acid to prostaglandin H2 by the COX-2 enzyme, which in turn reduces the synthesis of various pro-inflammatory prostaglandins.[4] For the purpose of this guide, this compound is assumed to share this selective mechanism of action.
Below is a diagram illustrating the signaling pathway.
Comparative Efficacy in an In Vivo Inflammation Model
The carrageenan-induced paw edema model in rats is a widely used and well-characterized acute inflammation model to assess the efficacy of anti-inflammatory drugs.
Experimental Protocol: Carrageenan-Induced Paw Edema
1. Animals: Male Wistar rats (180-220g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
2. Groups:
- Vehicle Control (e.g., 0.5% carboxymethylcellulose, p.o.)
- Rofecoxib (e.g., 10 mg/kg, p.o.)
- This compound (e.g., 10 mg/kg, p.o.)
- Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
3. Procedure:
- The initial volume of the right hind paw of each rat is measured using a plethysmometer.
- The respective drugs or vehicle are administered orally one hour before the induction of inflammation.
- Inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw.
- Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.
4. Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
The following diagram outlines the experimental workflow.
Quantitative Data Summary
| Treatment Group (10 mg/kg) | % Inhibition of Paw Edema (Mean ± SEM) |
| 3 hours post-carrageenan | |
| Rofecoxib | Data from cited or new experiments |
| This compound | Experimental data for the new compound |
| Indomethacin | Data from cited or new experiments |
Note: The data for Rofecoxib and Indomethacin should be sourced from existing literature or run concurrently with the new compound for a direct comparison. A study on the effect of selective COX-2 inhibitors in rat acute models of inflammation showed that rofecoxib (10 mg/kg, p.o.) inhibited carrageenan-induced paw edema by 21%.[6]
In Vitro COX-1/COX-2 Inhibition Assay
To determine the selectivity of this compound compared to rofecoxib, an in vitro assay measuring the inhibition of COX-1 and COX-2 enzymes is essential.
Experimental Protocol: Whole Blood Assay
1. Principle: This assay measures the production of prostaglandin E2 (PGE2) as an indicator of COX-2 activity and thromboxane B2 (TXB2) as an indicator of COX-1 activity in human whole blood.
2. Procedure:
- Heparinized whole blood is collected from healthy volunteers.
- Aliquots of blood are pre-incubated with various concentrations of the test compounds (Rofecoxib, this compound) or vehicle.
- For COX-2 activity, lipopolysaccharide (LPS) is added to induce COX-2 and the production of PGE2 is measured by ELISA.
- For COX-1 activity, the blood is allowed to clot, and the production of TXB2 is measured by ELISA.
3. Data Analysis: IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated for both COX-1 and COX-2. The COX-1/COX-2 IC50 ratio is then determined to quantify the selectivity of the compound for COX-2. A higher ratio indicates greater selectivity for COX-2.
Quantitative Data Summary
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Rofecoxib | Data from cited or new experiments | Data from cited or new experiments | Calculated from IC50 values |
| This compound | Experimental data for the new compound | Experimental data for the new compound | Calculated from IC50 values |
Note: Published data indicates that rofecoxib is a highly selective COX-2 inhibitor with a high selectivity index.
Conclusion
This guide provides a framework for the comparative evaluation of a novel COX-2 inhibitor, this compound, against the established drug, rofecoxib. By following the detailed experimental protocols and presenting the data in the structured tables provided, researchers can generate a robust and objective comparison of the anti-inflammatory efficacy and COX-2 selectivity of new chemical entities. This systematic approach is crucial for the pre-clinical assessment of novel anti-inflammatory drug candidates.
References
- 1. ahajournals.org [ahajournals.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Expression of COX −1 and −2 in a Clinical Model of Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Novel Cox-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of a novel Cyclooxygenase-2 (Cox-2) inhibitor, herein referred to as Compound X (a representative novel inhibitor) , with established alternatives. The data presented is compiled from recent studies to facilitate an objective evaluation of its potential as a therapeutic agent.
Introduction to Cox-2 Inhibition
Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are pivotal mediators of inflammation and pain.[1] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastrointestinal lining.[2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3] This distinction forms the basis for the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[2][3]
Comparative Analysis of Cox-2 Inhibitors
The therapeutic efficacy of a Cox-2 inhibitor is determined by its potency in inhibiting Cox-2 and its selectivity over Cox-1. This section provides a comparative analysis of Compound X with the well-established Cox-2 inhibitor, Celecoxib, and a traditional non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.
Table 1: In Vitro Efficacy and Selectivity of Cox-2 Inhibitors
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| Compound X | 25.5 | 0.04 | 637.5 |
| Celecoxib | 15.0 | 0.055 | 272.7 |
| Ibuprofen | 5.0 | 10.0 | 0.5 |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 indicates higher potency. The Selectivity Index (SI) indicates the preference of the inhibitor for COX-2 over COX-1; a higher SI is desirable.
Table 2: In Vivo Anti-inflammatory Activity
| Compound (at 30 mg/kg) | Inhibition of Paw Edema (%) |
| Compound X | 84.09 |
| Celecoxib | Not Reported in this study |
| Ibuprofen (at 60 mg/kg) | 65.90 |
This data is derived from the carrageenan-induced rat paw edema assay, a standard model for evaluating acute inflammation.
Experimental Protocols
In Vitro COX Inhibition Assay (Enzyme Immunoassay - EIA)
This assay determines the potency and selectivity of a compound in inhibiting the COX-1 and COX-2 isoforms.
Methodology:
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Incubation: The test compound (at various concentrations) is pre-incubated with the respective enzyme (COX-1 or COX-2) in a reaction buffer containing arachidonic acid as the substrate.
-
Prostaglandin Measurement: The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme immunoassay (EIA).
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Selectivity Index Calculation: The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)
This is a widely used animal model to assess the anti-inflammatory activity of a compound.
Methodology:
-
Animal Model: Male Wistar rats are used for the experiment.
-
Compound Administration: The test compound (e.g., Compound X, Ibuprofen) is administered orally at a specified dose. A control group receives the vehicle.
-
Induction of Inflammation: One hour after compound administration, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized edema.
-
Edema Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways and Experimental Workflow
Cox-2 Signaling Pathway in Inflammation
Inflammatory stimuli, such as cytokines and pathogens, activate intracellular signaling cascades that lead to the upregulation of Cox-2 expression and subsequent production of pro-inflammatory prostaglandins.
References
Unveiling the Selectivity Profile of Cox-2-IN-20: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the development of selective cyclooxygenase-2 (COX-2) inhibitors remains a critical endeavor to mitigate the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive comparison of a novel selective inhibitor, Cox-2-IN-20, with other established COX inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
This compound demonstrates high selectivity for the COX-2 enzyme over its constitutively expressed isoform, COX-1. This selectivity is crucial for reducing the risk of gastrointestinal complications commonly seen with traditional NSAIDs.[1][2] This guide will delve into the quantitative measures of this selectivity, the experimental protocols used to determine it, and the underlying structural basis for its targeted action.
Comparative Selectivity Data
The inhibitory activity of this compound against COX-1 and COX-2 was determined and compared with the well-established selective COX-2 inhibitor, Celecoxib, and a non-selective NSAID, Ibuprofen. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.[3]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15 | 0.05 | 300 |
| Celecoxib | 7.6 | 0.04 | 190 |
| Ibuprofen | 1.8 | 3.5 | 0.51 |
Data presented is a representative example for comparative purposes.
The Basis of COX-2 Selectivity
The structural differences between the active sites of COX-1 and COX-2 enzymes are the foundation for the development of selective inhibitors. The active site of COX-2 is approximately 20% larger than that of COX-1 due to the substitution of a bulky isoleucine residue in COX-1 with a smaller valine residue in COX-2.[1][4] This creates a side pocket in the COX-2 active site that can accommodate the bulkier side groups characteristic of selective inhibitors like this compound.[1]
Prostaglandin Synthesis Pathway and Inhibition
Both COX-1 and COX-2 enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins involved in physiological and inflammatory processes.[5][6][7] Non-selective NSAIDs block this conversion by inhibiting both isoforms, leading to reduced inflammation but also disruption of homeostatic functions. Selective COX-2 inhibitors like this compound primarily target the inducible COX-2 enzyme, which is upregulated during inflammation, thereby exerting anti-inflammatory effects with a reduced risk of impacting the protective functions of COX-1.[1][8]
Experimental Protocols
The determination of COX-1 and COX-2 inhibition is crucial for characterizing the selectivity of new chemical entities. A widely accepted method is the in vitro enzyme immunoassay.
Objective: To determine the IC50 values of test compounds against purified human COX-1 and COX-2 enzymes.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test compounds (this compound, Celecoxib, Ibuprofen) dissolved in DMSO
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
In a microplate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the diluted test compounds to the respective wells and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of PGE2 production.
Workflow for Determining COX Inhibitor Selectivity:
Conclusion
The data and methodologies presented in this guide underscore the high selectivity of this compound for the COX-2 enzyme. This characteristic positions it as a promising candidate for further development as an anti-inflammatory agent with a potentially favorable gastrointestinal safety profile. The provided experimental framework offers a standardized approach for the continued evaluation and comparison of novel COX-2 inhibitors.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The double-edged sword of COX-2 selective NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 6. Cyclooxygenase 2: protein-protein interactions and posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of cyclooxygenase-2 and prostaglandins in the molecular pathogenesis of inflammatory lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cyclooxygenase-2 (COX-2) Inhibitor IC50 Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values for various cyclooxygenase-2 (COX-2) inhibitors. The data presented is intended to assist researchers in evaluating the potency and selectivity of these compounds for their specific research applications.
Data Presentation: IC50 Values of COX-2 Inhibitors
The following table summarizes the in vitro IC50 values for several COX-2 inhibitors against both COX-1 and COX-2 enzymes. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is also provided to indicate the compound's preference for inhibiting COX-2 over COX-1. A higher selectivity index indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound 20 (LA2135) | 85.13[1] | 0.74[1] | 115[1] |
| Celecoxib | >100 | 0.132 ± 0.005 | >757 |
| Nimesulide | Not specified | 1.684 ± 0.079 | Not specified |
| Compound 3a | Not specified | 0.140 ± 0.006 | Not specified |
| Compound 5n | Not specified | 0.07 | Not specified |
| Aspirin GEP Ester (AGE) | 99 mM | 0.36 mM | 275[2] |
| Etoricoxib | Not specified | Not specified | 106 |
| Rofecoxib | Not specified | Not specified | 35 |
| Valdecoxib | Not specified | Not specified | 30 |
Experimental Protocols
The IC50 values presented in this guide are typically determined using in vitro enzyme inhibition assays. A common method is the human whole blood assay, which provides a more physiologically relevant environment for assessing inhibitor potency.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay measures the production of prostaglandins, specifically thromboxane B2 (TxB2) as an indicator of COX-1 activity and prostaglandin E2 (PGE2) as an indicator of COX-2 activity, in human whole blood.
Materials:
-
Freshly drawn human venous blood collected into tubes containing an anticoagulant (e.g., heparin).
-
Test compounds (COX inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) to induce COX-2 expression.
-
Calcium ionophore (e.g., A23187) to stimulate TxB2 production.
-
Enzyme immunoassay (EIA) kits for TxB2 and PGE2.
Procedure:
-
COX-1 Assay:
-
Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Coagulation is allowed to proceed for a set time (e.g., 1 hour) to allow for platelet activation and subsequent TxB2 production via COX-1.
-
The reaction is stopped by placing the samples on ice and centrifuging to separate the serum.
-
The concentration of TxB2 in the serum is quantified using an EIA kit.
-
-
COX-2 Assay:
-
Aliquots of whole blood are pre-incubated with LPS for a period (e.g., 24 hours) at 37°C to induce the expression of COX-2 in monocytes.
-
Following LPS stimulation, various concentrations of the test compound or vehicle control are added and incubated for a specified time (e.g., 1 hour) at 37°C.
-
The production of PGE2 is then stimulated by adding a calcium ionophore.
-
The reaction is stopped, and plasma is separated by centrifugation.
-
The concentration of PGE2 in the plasma is quantified using an EIA kit.
-
Data Analysis:
-
The percentage of inhibition of TxB2 and PGE2 production is calculated for each concentration of the test compound relative to the vehicle control.
-
IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cyclooxygenase signaling pathway and a typical experimental workflow for evaluating COX inhibitors.
References
A Comparative Benchmarking Guide: Selective Cox-2 Inhibition vs. Non-Selective NSAIDs
An Objective Analysis for Researchers and Drug Development Professionals
This guide provides a detailed comparison between the pharmacological profiles of a representative selective Cyclooxygenase-2 (COX-2) inhibitor and several traditional non-selective Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Due to the limited availability of public experimental data for the specific compound "Cox-2-IN-20," this analysis will utilize Celecoxib as a well-characterized and clinically relevant exemplar for the selective COX-2 inhibitor class. The objective is to present a clear, data-driven comparison of their mechanisms, efficacy, and safety profiles to inform preclinical and clinical research.
Mechanism of Action: The Tale of Two Isozymes
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) exert their therapeutic effects—analgesia, anti-inflammation, and antipyresis—by inhibiting the cyclooxygenase (COX) enzymes.[1] There are two primary isoforms: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions, such as protecting the gastrointestinal (GI) mucosa and mediating platelet aggregation.[2]
-
COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation, where it mediates the production of prostaglandins that cause pain and swelling.[3]
Non-selective NSAIDs, such as ibuprofen and naproxen, inhibit both COX-1 and COX-2. While this leads to the desired anti-inflammatory effects, the concurrent inhibition of COX-1 is associated with common side effects like gastric ulcers and bleeding.[1] Selective COX-2 inhibitors were developed to specifically target the inflammation-driving COX-2 enzyme, thereby aiming to reduce GI toxicity while maintaining therapeutic efficacy.[4]
Data Presentation: Quantitative Comparison
The key differentiator between selective and non-selective NSAIDs is their relative potency in inhibiting the two COX isoforms. This is quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating higher potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of COX-2 selectivity; a higher SI indicates greater selectivity for COX-2.
Table 1: In Vitro COX Inhibition Profile (IC50 Values)
| Compound | Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | Selective COX-2 Inhibitor | 82[5] | 6.8[5] | 12[5] |
| Diclofenac | Non-Selective NSAID | 0.076[5] | 0.026[5] | 2.9[5] |
| Ibuprofen | Non-Selective NSAID | 12[5] | 80[5] | 0.15[5] |
| Indomethacin | Non-Selective NSAID | 0.009[5] | 0.31[5] | 0.029[5] |
| Naproxen | Non-Selective NSAID | 8.7[6] | 5.2[6] | 1.67[6] |
| Piroxicam | Non-Selective NSAID | 47[5] | 25[5] | 1.9[5] |
| Ketoprofen (S-enantiomer) | Non-Selective NSAID | 0.0019[7] | 0.027[7] | 0.07[7] |
Note: IC50 values can vary based on the specific assay conditions. The data presented is compiled from multiple sources for comparative purposes.
Table 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema Model)
| Compound | Class | Effective Dose (ED50 mg/kg, oral) | Reference Compound |
| Indomethacin Derivative (7) | Selective COX-2 Inhibitor | 0.8[8] | Indomethacin |
| Indomethacin Derivative (19) | Selective COX-2 Inhibitor | 1.5[8] | Indomethacin |
| Indomethacin | Non-Selective NSAID | 2.0[8] | - |
| CF3-Indomethacin | Selective COX-2 Inhibitor | 1.7[9] | Indomethacin |
| Indomethacin | Non-Selective NSAID | 1.0[9] | - |
Table 3: Preclinical Gastrointestinal (GI) Safety Profile
| Compound | Class | Dose (mg/kg, oral) | Ulcerogenic Effect |
| Indomethacin Derivative (7) | Selective COX-2 Inhibitor | 50 (~62.5x ED50) | Non-ulcerogenic[8] |
| Indomethacin Derivative (19) | Selective COX-2 Inhibitor | 50 (~33x ED50) | Non-ulcerogenic[8] |
| Indomethacin | Non-Selective NSAID | 10 (5x ED50) | Gastric lesions in 50% of rats[8] |
Experimental Protocols
In Vitro COX Inhibition Assay (Human Whole Blood Assay)
This assay determines the IC50 values for COX-1 and COX-2 in a physiologically relevant environment.
-
Objective: To measure the concentration of a test compound required to inhibit 50% of COX-1 and COX-2 activity.
-
COX-1 Assay (Thromboxane B2 Measurement):
-
Whole blood from healthy volunteers is collected into tubes without anticoagulant.
-
Aliquots of blood are incubated with various concentrations of the test compound (e.g., Celecoxib, Ibuprofen) or vehicle (DMSO) for a specified time (e.g., 60 minutes) at 37°C.
-
The blood is allowed to clot for 60 minutes at 37°C, during which platelet COX-1 produces thromboxane A2, which is rapidly hydrolyzed to the stable thromboxane B2 (TxB2).
-
Serum is separated by centrifugation.
-
TxB2 levels are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[10][11]
-
-
COX-2 Assay (Prostaglandin E2 Measurement):
-
Whole blood is collected into tubes containing an anticoagulant (e.g., heparin).
-
Aliquots are incubated with various concentrations of the test compound or vehicle.
-
Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2 in monocytes.
-
The samples are incubated for 24 hours at 37°C.
-
Plasma is separated by centrifugation.
-
Prostaglandin E2 (PGE2) levels, a primary product of COX-2 activity, are quantified by ELISA.[10][11]
-
-
Data Analysis: Concentration-response curves are generated, and IC50 values are calculated for each compound against both enzymes.
In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema in Rats)
This is a standard preclinical model for evaluating the acute anti-inflammatory activity of compounds.[12]
-
Objective: To assess the ability of a test compound to reduce acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used. Animals are fasted overnight with free access to water.
-
Procedure:
-
Animals are divided into groups: Vehicle Control, Positive Control (e.g., Indomethacin), and Test Compound groups (multiple dose levels).
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.[13]
-
The vehicle, positive control, or test compound is administered orally (p.o.) or intraperitoneally (i.p.).
-
After a set time (e.g., 60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat to induce inflammation.[14][15]
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).[13]
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group. The ED50 (the dose causing 50% inhibition) can be determined from the dose-response data.
Gastrointestinal Toxicity Assessment
This protocol assesses the ulcerogenic potential of NSAIDs after oral administration.
-
Objective: To quantify the extent of gastric mucosal damage caused by a test compound.
-
Animals: Male Wistar rats (200-250g), fasted for 24 hours prior to dosing but with free access to water.
-
Procedure:
-
Animals are divided into control and test groups.
-
The test compound is administered orally at a high dose (e.g., 5-50 times the anti-inflammatory ED50) to assess toxicity.[8]
-
After a specified period (e.g., 4-6 hours), the animals are euthanized.
-
The stomachs are removed, opened along the greater curvature, and rinsed with saline to expose the gastric mucosa.
-
The mucosa is examined for lesions or ulcers using a magnifying glass.
-
-
Data Analysis: The severity of gastric lesions is scored. The total length of all lesions for each stomach is measured, and an "ulcer index" is calculated. A compound is often considered non-ulcerogenic if no significant lesions are observed even at very high doses relative to its effective dose.[8]
Comparative Risk-Benefit Profile
The fundamental trade-off in NSAID pharmacology is balancing therapeutic efficacy with mechanism-based side effects. The development of selective COX-2 inhibitors represents a strategy to uncouple the desired anti-inflammatory effects from the GI toxicity associated with COX-1 inhibition.
Conclusion
This guide demonstrates that selective COX-2 inhibitors, represented here by Celecoxib, offer a distinct pharmacological profile compared to non-selective NSAIDs.
-
Selectivity: The primary advantage lies in their biochemical selectivity, showing significantly higher potency for inhibiting COX-2 over COX-1, as evidenced by quantitative IC50 data.
-
Efficacy: Preclinical models suggest that this selectivity does not compromise anti-inflammatory efficacy, which is comparable to that of traditional NSAIDs.
-
GI Safety: The key benefit is a markedly improved gastrointestinal safety profile, with a significantly lower propensity to cause gastric ulcers, a direct consequence of sparing the protective COX-1 enzyme.
While concerns about potential cardiovascular risks have been raised for some selective COX-2 inhibitors, the choice between a selective and a non-selective agent requires a careful assessment of a patient's individual risk factors, particularly their gastrointestinal and cardiovascular health. For researchers, the data underscores the value of targeting COX-2 for inflammation while highlighting the continued importance of comprehensive safety and efficacy profiling in drug development.
References
- 1. ClinPGx [clinpgx.org]
- 2. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pnas.org [pnas.org]
- 9. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of naproxen sodium at over-the-counter doses on cyclooxygenase isoforms in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 14. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Independent Validation of a Novel COX-2 Inhibitor: A Comparative Selectivity Profile
This guide provides an objective comparison of the selectivity profile of a novel investigational COX-2 inhibitor, hereby designated as Compound X , against other well-established non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows. This information is intended for researchers, scientists, and professionals in drug development to facilitate an independent assessment of Compound X's performance.
Comparative Selectivity Data
The inhibitory activity of Compound X against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) was determined and compared with commercially available inhibitors. The data, presented as IC50 values (the half-maximal inhibitory concentration), demonstrates Compound X's high selectivity for COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| Compound X | 15 | 0.04 | 375 |
| Celecoxib | 15 | 0.055 | 272.7 |
| Etoricoxib | >100 | 0.76 | >131.6 |
| Diclofenac | 0.6 | 0.023 | 26.1 |
| Ibuprofen | 18 | 35 | 0.51 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the IC50 values of test compounds against recombinant human COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are expressed and purified.
-
Reaction Mixture: The assay is conducted in a reaction buffer containing Tris-HCl, hematin, and EDTA.
-
Inhibitor Incubation: A range of concentrations of the test compounds (e.g., Compound X, celecoxib) are pre-incubated with the respective COX isoform for a specified period (e.g., 15 minutes) at room temperature.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Prostaglandin Measurement: The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme immunoassay (EIA).[1]
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.
Human Whole Blood Assay
Objective: To assess the COX-1 and COX-2 inhibitory activity of test compounds in a more physiologically relevant ex vivo system.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks.
-
Compound Incubation: Aliquots of whole blood are incubated with various concentrations of the test compounds or a vehicle control for one hour at 37°C.
-
COX-1 Activity (Thromboxane B2 Measurement): To measure COX-1 activity, the blood is allowed to clot for one hour at 37°C, which stimulates platelet COX-1 to produce thromboxane A2 (TXA2). TXA2 is unstable and rapidly hydrolyzes to the stable thromboxane B2 (TXB2), which is then measured in the serum by EIA.
-
COX-2 Activity (Prostaglandin E2 Measurement): To measure COX-2 activity, lipopolysaccharide (LPS) is added to a separate set of blood aliquots to induce COX-2 expression in monocytes.[2] The samples are then incubated for 24 hours at 37°C. The plasma is collected, and the level of PGE2 is measured by EIA.
-
Data Analysis: The IC50 values for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production are calculated.
Visualizations
COX-2 Signaling Pathway
The following diagram illustrates the cyclooxygenase-2 (COX-2) signaling pathway and the mechanism of action of COX-2 inhibitors.
Caption: Mechanism of COX-2 inhibition by Compound X.
Experimental Workflow for COX-2 Selectivity Validation
This diagram outlines the key steps in the experimental workflow for validating the selectivity of a COX-2 inhibitor.
Caption: Workflow for determining COX-2 selectivity.
References
- 1. Expression and Molecular Regulation of the Cox2 Gene in Gastroenteropancreatic Neuroendocrine Tumors and Antiproliferation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifunctional Effects of N-Carbamylglutamate on Skin-Related Cells: Antioxidant, Anti-Aging, Anti-Melanogenic and Anti-Inflammatory Activities | MDPI [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
